Diethylumbelliferyl phosphate
Descripción
Propiedades
IUPAC Name |
diethyl (4-methyl-2-oxochromen-7-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRYKAFUNNHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008943 | |
| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897-83-6 | |
| Record name | Diethylumbelliferyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylumbelliferyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methylcoumarin diethylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Diethylumbelliferyl Phosphate (DEUP): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is a multifaceted molecule with significant applications in biochemical research. Primarily recognized as a potent and selective inhibitor of cholesterol esterase, it plays a crucial role in studies related to steroidogenesis by blocking the transport of cholesterol into mitochondria. Additionally, its structural similarity to other umbelliferyl phosphates suggests its utility as a fluorogenic substrate for the detection and quantification of phosphatase activity. This technical guide provides a comprehensive overview of DEUP, including its chemical and physical properties, its established role as a cholesterol esterase inhibitor, and its inferred application as a fluorogenic phosphatase substrate. Detailed methodologies for its use in research, alongside quantitative data and pathway diagrams, are presented to facilitate its effective application in the laboratory.
Chemical and Physical Properties
DEUP is an organophosphate compound. Its core structure consists of a coumarin (B35378) derivative, umbelliferone, which is esterified with a diethyl phosphate group. This structure is fundamental to its function as both an enzyme inhibitor and a fluorogenic substrate.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇O₆P | [1] |
| Molecular Weight | 312.25 g/mol | [1] |
| CAS Number | 897-83-6 | [1] |
| Appearance | Colorless to yellow oil | |
| Solubility | DMSO: >5 mg/mL | |
| Storage Temperature | -20°C |
Role as a Cholesterol Esterase Inhibitor in Steroidogenesis
DEUP is a well-documented inhibitor of cholesterol esterase, an enzyme critical for the hydrolysis of cholesterol esters to free cholesterol. By inhibiting this enzyme, DEUP effectively blocks the transport of cholesterol into the mitochondria, a rate-limiting step in the process of steroidogenesis. This inhibitory action has an IC₅₀ of 11.6 μM. The primary application of DEUP in this context is to investigate the mechanisms of steroid hormone production and to screen for potential therapeutic agents that modulate this pathway.
Mechanism of Action in Steroidogenesis Inhibition
DEUP's inhibitory effect on steroidogenesis is primarily attributed to its ability to decrease the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane. By inhibiting cholesterol esterase, DEUP reduces the available pool of free cholesterol for transport, thus indirectly downregulating the steroidogenic pathway. It is important to note that DEUP does not directly inhibit protein kinase A (PKA) activity, a key enzyme in the cAMP-dependent signaling pathway that stimulates steroidogenesis.
Application as a Fluorogenic Phosphatase Substrate
While direct experimental data for DEUP as a fluorogenic phosphatase substrate is limited in the reviewed literature, its structural analogy to 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) strongly suggests its utility in this application. These compounds are widely used as fluorogenic substrates for various phosphatases, including alkaline and acid phosphatases.
Principle of Fluorogenic Phosphatase Assay
The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent DEUP by a phosphatase to yield the highly fluorescent product, diethylumbelliferone, and inorganic phosphate. The intensity of the fluorescence produced is directly proportional to the phosphatase activity, allowing for sensitive and continuous monitoring of the enzyme's kinetics.
Inferred Spectral Properties
The fluorescent product of the enzymatic reaction, diethylumbelliferone, is expected to have similar spectral properties to 4-methylumbelliferone, the product of MUP hydrolysis. The excitation and emission maxima are pH-dependent.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Optimal pH | Reference |
| 4-Methylumbelliferone | ~360 | ~449 | >9.0 | [1] |
| 6,8-Difluoro-4-methylumbelliferone | ~358 | ~450 | 4.7 (pKa) | [2] |
Note: The spectral properties for diethylumbelliferone are inferred from structurally similar compounds and should be experimentally determined for precise measurements.
Experimental Protocols
General Protocol for a Fluorogenic Phosphatase Assay Using DEUP
This protocol is a generalized procedure based on established methods for similar umbelliferyl phosphate substrates. Optimization of buffer conditions, substrate concentration, and enzyme concentration is recommended for specific applications.
Materials:
-
DEUP stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl, acetate, or another appropriate buffer, pH-adjusted for the specific phosphatase)
-
Phosphatase-containing sample (purified enzyme or cell lysate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the DEUP stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the phosphatase sample in the assay buffer.
-
-
Assay Setup:
-
Pipette 50 µL of the DEUP working solution into each well of the 96-well microplate.
-
Add 50 µL of the diluted phosphatase sample to the wells to initiate the reaction.
-
Include appropriate controls:
-
Substrate blank: 50 µL of DEUP working solution and 50 µL of assay buffer (no enzyme).
-
Enzyme blank: 50 µL of the highest concentration of phosphatase and 50 µL of assay buffer (no substrate).
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360 nm and emission set to approximately 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blanks from the experimental wells.
-
Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
-
For kinetic studies, measure fluorescence at multiple time points to determine the initial reaction velocity (V₀). Vary the substrate concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.
-
Data Presentation: Quantitative Summary
| Parameter | Description | Inferred Value/Range |
| IC₅₀ (Cholesterol Esterase) | Concentration of DEUP that inhibits 50% of cholesterol esterase activity. | 11.6 µM |
| Excitation Wavelength | Wavelength of light used to excite the fluorescent product. | ~360 nm |
| Emission Wavelength | Wavelength of light emitted by the fluorescent product. | ~450 nm |
| Optimal pH (Alkaline Phosphatase) | pH at which alkaline phosphatase exhibits maximum activity with umbelliferyl-based substrates. | >9.0 |
| Optimal pH (Acid Phosphatase) | pH at which acid phosphatase exhibits maximum activity with umbelliferyl-based substrates. | ~4.5 - 5.5 |
| Kₘ and Vₘₐₓ | Michaelis-Menten constants for phosphatase activity. | Enzyme and condition-dependent; requires experimental determination. |
Conclusion
Diethylumbelliferyl phosphate is a valuable tool for researchers in the fields of endocrinology, drug discovery, and enzymology. Its well-established role as a selective inhibitor of cholesterol esterase makes it indispensable for studies of steroidogenesis. Furthermore, its potential as a fluorogenic phosphatase substrate, inferred from the properties of structurally related compounds, opens up avenues for the sensitive detection and characterization of phosphatase activity. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective utilization of DEUP in a research setting. It is recommended that researchers empirically determine the optimal conditions and spectral properties for their specific experimental systems.
References
The Mechanism of Action of Umbelliferyl Phosphates as Fluorogenic Probes in Phosphatase Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of umbelliferyl phosphate-based fluorogenic substrates, primarily 4-Methylumbelliferyl Phosphate (B84403) (MUP), in phosphatase activity assays. While the initial query specified "Diethylumbelliferyl phosphate," the vast body of scientific literature indicates that MUP and its derivatives are the standard reagents for this application. This guide will focus on the well-established principles and methodologies surrounding MUP and its advanced analogue, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which are pivotal tools in biochemical research and high-throughput screening for drug discovery.
Core Mechanism of Action: Enzymatic Hydrolysis and Fluorescence Activation
The fundamental principle behind the use of 4-Methylumbelliferyl Phosphate (MUP) as a fluorogenic substrate lies in a process of enzymatic hydrolysis that liberates a highly fluorescent molecule. In its phosphorylated state, MUP is a non-fluorescent compound. However, in the presence of phosphatases, the ester bond linking the phosphate group to the umbelliferyl core is cleaved. This enzymatic reaction yields the dephosphorylated product, 4-methylumbelliferone (B1674119) (4-MU), which is intensely fluorescent.
The rate of formation of 4-MU, and therefore the increase in fluorescence, is directly proportional to the phosphatase activity in the sample. This allows for a sensitive and continuous monitoring of the enzymatic reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 4-Methylumbelliferyl Phosphate (MUP) and its hydrolysis product, 4-methylumbelliferone (4-MU), as well as for the enhanced substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
| Parameter | 4-Methylumbelliferone (4-MU) | 6,8-difluoro-4-methylumbelliferone (DiFMU) | Reference |
| Excitation Wavelength (λex) | pH-dependent: ~330 nm (acidic), ~360-365 nm (neutral), ~385 nm (alkaline) | ~358 nm | [1] |
| Emission Wavelength (λem) | ~445-454 nm | ~450 nm | [1] |
| pKa | ~7.8 | ~4.9 | [2] |
| Quantum Yield | ~0.63 | ~0.89 | [2] |
Table 1: Spectroscopic Properties of Fluorescent Products. The pH-dependent fluorescence of 4-MU is a critical consideration in assay design. The lower pKa of DiFMU makes DiFMUP a superior substrate for assays conducted at neutral or acidic pH[2][3].
| Enzyme Type | Substrate | Km (Michaelis Constant) | Reference |
| Calf Intestinal Alkaline Phosphatase | MUP | Varies with pH and buffer conditions | [4][5] |
| Protein Phosphatase 1 (PP1) | DiFMUP | 91 µM | [6] |
| Various Protein Tyrosine Phosphatases (PTPs) | DiFMUP | Varies significantly between PTPs | [7][8][9] |
Table 2: Representative Kinetic Parameters. The Michaelis constant (Km) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity. These values are highly dependent on the specific enzyme and assay conditions.
Experimental Protocols
Preparation of Reagents
1. MUP/DiFMUP Stock Solution (e.g., 10 mM):
-
Dissolve the free acid form of MUP or DiFMUP in high-quality dimethyl sulfoxide (B87167) (DMSO).
-
For salt forms of MUP, dissolve in an appropriate buffer (e.g., Tris buffer, pH 7-8), ensuring it is not a phosphate buffer to avoid competitive inhibition[10].
-
Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and protect from light. Store at -20°C[10][11].
2. Assay Buffer:
-
The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied.
-
For alkaline phosphatases, a buffer with a pH around 10 (e.g., 0.1 M glycine, 1 mM MgCl2, pH 10.4) is often used to maximize both enzyme activity and the fluorescence of 4-MU[12].
-
For acid phosphatases, a buffer with a pH between 4 and 6 (e.g., 0.1 M sodium acetate, pH 5.5) is appropriate. In this case, DiFMUP is the recommended substrate due to the low fluorescence of 4-MU at acidic pH[2][3].
3. Stop Solution:
-
A high pH buffer, such as 0.2 M sodium carbonate or 0.1 M glycine/ammonium hydroxide (B78521) at pH 10.5, is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product[2][11][13].
4. 4-Methylumbelliferone (4-MU) Standard Solution:
-
Prepare a stock solution of 4-MU in DMSO.
-
A dilution series of this stock solution in the assay buffer (with stop solution added) is used to generate a standard curve, which is essential for converting relative fluorescence units (RFU) to the concentration of the product formed[14][15][16][17].
General Assay Workflow (96-well plate format)
The following diagram illustrates a typical workflow for a phosphatase assay using MUP or DiFMUP.
Detailed Steps:
-
Prepare Standard Curve: In a 96-well plate, prepare a serial dilution of the 4-MU standard in assay buffer. Add the stop solution to these wells.
-
Sample Preparation: Add the enzyme samples (e.g., cell lysates, purified enzyme) to separate wells of the plate. Include appropriate controls such as a no-enzyme blank.
-
Reaction Initiation: Add the MUP or DiFMUP working solution to all wells containing the samples to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Add the stop solution to the sample wells to halt the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity of the plate using a fluorometer with the appropriate excitation and emission wavelengths (e.g., λex = 360 nm, λem = 440 nm for 4-MU)[18][19].
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Use the standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced. Calculate the phosphatase activity, typically expressed in units per volume or mass of the sample.
Advanced Considerations and Applications
The Advantage of DiFMUP
As previously noted, the fluorescence of 4-MU is highly pH-dependent, with maximal emission in alkaline conditions (pH > 9)[20]. This makes MUP an excellent substrate for alkaline phosphatases but less suitable for continuous assays of enzymes that function at neutral or acidic pH, such as acid phosphatases and many protein tyrosine phosphatases (PTPs). The addition of a stop solution is often required to raise the pH for endpoint measurements[21].
DiFMUP overcomes this limitation. The fluorinated product, DiFMU, has a pKa of approximately 4.9, meaning it is maximally fluorescent at and above this pH[2]. This property makes DiFMUP a superior substrate for the continuous monitoring of phosphatase activity at physiological or acidic pH, as the fluorescent signal is strong without the need for pH adjustment[3]. Consequently, DiFMUP is widely used for assaying PTPs, serine/threonine phosphatases, and acid phosphatases[7][22][23].
Applications in Drug Discovery
The sensitivity and amenability to high-throughput formats make umbelliferyl phosphate-based assays invaluable in drug discovery. They are routinely employed for:
-
High-Throughput Screening (HTS): Screening large compound libraries to identify inhibitors or activators of specific phosphatases.
-
Enzyme Kinetics: Determining the kinetic parameters of enzyme inhibition (e.g., IC50, Ki) to characterize the potency and mechanism of lead compounds.
-
Profiling: Assessing the selectivity of inhibitors by testing them against a panel of different phosphatases.
Conclusion
4-Methylumbelliferyl phosphate (MUP) and its advanced derivative, DiFMUP, are powerful tools for the sensitive and quantitative measurement of phosphatase activity. Their mechanism of action, based on enzyme-catalyzed conversion to a highly fluorescent product, provides a robust and versatile assay platform. A thorough understanding of the spectroscopic properties of the resulting fluorophores, particularly their pH dependence, is crucial for designing and interpreting experiments accurately. By selecting the appropriate substrate and optimizing assay conditions, researchers can effectively harness these reagents for fundamental biochemical studies and for the discovery and development of novel therapeutics targeting phosphatases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 3. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. targetmol.com [targetmol.com]
Diethylumbelliferyl Phosphate (DEUP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is a selective and potent organophosphate inhibitor of cholesterol esterase. By impeding the transport of cholesterol into the mitochondria, DEUP effectively blocks steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of DEUP. Detailed methodologies for key experimental assays are also presented to facilitate further research and development.
Chemical Structure and Identity
DEUP is chemically known as diethyl (4-methyl-2-oxochromen-7-yl) phosphate. Its structure consists of a coumarin (B35378) core (4-methylumbelliferone) to which a diethyl phosphate group is attached at the 7-hydroxy position.
| Identifier | Value |
| IUPAC Name | diethyl (4-methyl-2-oxochromen-7-yl) phosphate[1] |
| Synonyms | DEUP, UBP, DUBP, 7-Hydroxy-4-methylcoumarin diethylphosphate[1][2][3] |
| CAS Number | 897-83-6[1][2][4] |
| Molecular Formula | C₁₄H₁₇O₆P[1][2][4] |
| SMILES | CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C[1][3] |
| InChI Key | GHGRYKAFUNNHBG-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
DEUP is a colorless to yellow oil at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 312.25 g/mol | [1][2][4] |
| Physical Form | Oil | [3][4] |
| Color | Colorless to yellow | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | >5 mg/mL in DMSO | [3][5] |
| XLogP3 | 2.4 | [1] |
| Storage Temperature | -20°C | [3] |
Mechanism of Action
DEUP is a well-characterized inhibitor of steroidogenesis. Its primary mechanism involves the inhibition of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol. This inhibition has an IC₅₀ of 11.6 μM[6].
The resulting decrease in available intracellular free cholesterol prevents its transport into the mitochondria, a rate-limiting step in steroid hormone synthesis. This is achieved by blocking the accumulation of the Steroidogenic Acute Regulatory (StAR) protein in the mitochondria[6]. The inhibition of mitochondrial StAR accumulation by DEUP is dose-dependent and correlates with the inhibition of progesterone (B1679170) synthesis[7].
While DEUP affects processes downstream of cyclic AMP (cAMP), it does not directly inhibit Protein Kinase A (PKA) activity. Studies suggest that DEUP acts on a long-lived factor within the cAMP/PKA signaling pathway[7].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of DEUP. These protocols are based on established techniques and may require optimization for specific experimental conditions.
Synthesis of Diethylumbelliferyl Phosphate
In Vitro Cholesterol Esterase Inhibition Assay
This assay measures the ability of DEUP to inhibit the activity of cholesterol esterase. A common method involves a colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (pNPB)
-
Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl
-
Taurocholic acid (5.16 mM)
-
DEUP stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 5.16 mM taurocholic acid and 0.2 mM p-NPB in sodium phosphate buffer.
-
Add varying concentrations of DEUP (or vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding porcine pancreatic cholesterol esterase (1 µg/mL final concentration).
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the absorbance at 405 nm to quantify the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each DEUP concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DEUP concentration.
Steroidogenesis Assay in MA-10 Leydig Cells
This assay evaluates the effect of DEUP on steroid production in a cellular context. MA-10 cells are a common model for studying Leydig cell function.
Materials:
-
MA-10 Leydig cells
-
Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)
-
Human chorionic gonadotropin (hCG) or dibutyryl-cAMP (db-cAMP)
-
DEUP stock solution (in DMSO)
-
24-well cell culture plates
-
Progesterone ELISA kit or radioimmunoassay (RIA) kit
Procedure:
-
Seed MA-10 cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of DEUP (or vehicle control) and pre-incubate for 1-2 hours.
-
Stimulate steroidogenesis by adding a known concentration of hCG (e.g., 20 ng/mL) or db-cAMP (e.g., 1 mM).
-
Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Collect the cell culture medium from each well.
-
Measure the concentration of progesterone in the medium using an ELISA or RIA kit according to the manufacturer's instructions.
-
Normalize the progesterone levels to the total protein content of the cells in each well.
Western Blot for StAR Protein
This protocol is used to assess the levels of StAR protein in MA-10 cells following treatment with DEUP.
Materials:
-
MA-10 cells treated as in the steroidogenesis assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against StAR
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-StAR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for studying the mechanisms of steroidogenesis and cholesterol metabolism. Its well-defined chemical structure and potent inhibitory activity make it a suitable compound for in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of DEUP and to explore its potential applications in drug development.
References
- 1. phcogres.com [phcogres.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
An In-depth Technical Guide on the Biochemical and Physiological Actions of Diethylumbelliferyl Phosphate (DEUP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound recognized for its role as a cholesteryl ester hydrolase inhibitor. Its primary biochemical action involves the blockade of steroidogenesis by inhibiting the transport of cholesterol into the mitochondria of steroidogenic cells. This guide provides a comprehensive overview of the known biochemical and physiological effects of DEUP, detailing its mechanism of action, summarizing quantitative data, and outlining experimental protocols for its study. Furthermore, this document includes visualizations of the key signaling pathways affected by DEUP to facilitate a deeper understanding of its molecular interactions.
Introduction
Steroidogenesis is a critical physiological process responsible for the synthesis of steroid hormones from cholesterol. This complex pathway is tightly regulated, with numerous enzymatic steps and transport processes ensuring the precise production of hormones essential for development, metabolism, and reproduction. Diethylumbelliferyl phosphate (DEUP) has been identified as a valuable tool for investigating this pathway due to its inhibitory effects. Specifically, DEUP targets the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone production. By doing so, it effectively blocks the synthesis of steroids, making it a subject of interest for researchers in endocrinology and drug development.
Biochemical Actions of DEUP
The principal biochemical action of DEUP is the inhibition of steroidogenesis. This is achieved by preventing the transport of cholesterol into the mitochondria, which is a prerequisite for its conversion to pregnenolone, the precursor for all steroid hormones. DEUP also inhibits the cAMP-stimulated accumulation of the 30-kDa mitochondrial proteins known as Steroidogenic Acute Regulatory (StAR) proteins.[1] The inhibition of StAR protein accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]
Interestingly, DEUP's inhibitory effects extend to other cAMP-dependent processes. For instance, stimulated lactate (B86563) production in MA-10 cells is also inhibited by DEUP.[1] This suggests that DEUP may act on a factor involved in the broader cAMP/PKA signaling pathway. However, studies have shown that DEUP does not directly affect the activity of purified Protein Kinase A (PKA), nor does it alter cytosolic PKA activity in DEUP-treated cells.[1] This indicates that DEUP's mechanism of action is not through direct inhibition of PKA but rather on a downstream or parallel long-lived factor within the cAMP/PKA response pathway.[1]
Physiological Actions of DEUP
The primary physiological consequence of DEUP's biochemical actions is the disruption of steroid hormone production. By blocking the initial step of steroidogenesis, DEUP can lead to a decrease in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. This has significant implications for physiological processes regulated by these hormones, such as stress response, electrolyte balance, and reproductive function. The inhibition of lactate production also points to a broader impact on cellular metabolism.
Quantitative Data
The following table summarizes the quantitative data related to the inhibitory effects of DEUP.
| Parameter | Cell Line | Effect | Concentration/Dose | Reference |
| Progesterone Synthesis | MA-10 | Inhibition | Dose-dependent | [1] |
| StAR Protein Accumulation | MA-10 | Inhibition | Dose-dependent | [1] |
| Lactate Production | MA-10 | Inhibition | - | [1] |
| Lactate Formation | R2C | Inhibition (dibutyryl-cAMP-stimulated) | - | [1] |
Experimental Protocols
5.1. Inhibition of Steroidogenesis in MA-10 Leydig Cells
-
Objective: To assess the effect of DEUP on progesterone synthesis.
-
Cell Culture: MA-10 cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Cells are pre-incubated with varying concentrations of DEUP for a specified period (e.g., 1 hour).
-
Stimulation: Steroidogenesis is stimulated by adding a cAMP analog, such as dibutyryl-cAMP (dbcAMP), to the culture medium.
-
Measurement: After a defined incubation period (e.g., 2 hours), the concentration of progesterone in the culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-dependent inhibition of progesterone synthesis by DEUP is determined by comparing the progesterone levels in treated cells to those in control (un-treated) cells.
5.2. Analysis of StAR Protein Accumulation
-
Objective: To determine the effect of DEUP on the accumulation of StAR proteins.
-
Cell Culture and Treatment: MA-10 cells are cultured and treated with DEUP and stimulated with dbcAMP as described above.
-
Protein Extraction: Mitochondria are isolated from the cells, and mitochondrial proteins are extracted.
-
Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for StAR proteins.
-
Detection: The amount of StAR protein is quantified using a suitable detection method (e.g., chemiluminescence) and compared between DEUP-treated and control cells.
Signaling Pathways and Visualizations
DEUP's mechanism of action involves the disruption of the cAMP signaling pathway leading to steroidogenesis. The following diagram illustrates the proposed point of intervention of DEUP.
Caption: Proposed mechanism of DEUP action on the cAMP/PKA signaling pathway.
The diagram above illustrates that DEUP is hypothesized to inhibit a "long-lived factor" that acts downstream of PKA activation but is essential for the synthesis and transport of StAR proteins. This inhibition subsequently blocks the transport of cholesterol into the mitochondria, thereby halting steroidogenesis.
Conclusion
DEUP serves as a critical research tool for elucidating the mechanisms of steroidogenesis. Its ability to inhibit cholesterol transport into the mitochondria through a mechanism that appears to involve a long-lived factor in the cAMP signaling pathway provides a unique angle for studying this complex process. Further research is warranted to precisely identify the molecular target of DEUP, which could unveil new regulatory steps in steroid hormone synthesis and potentially lead to the development of novel therapeutic agents for steroid-related disorders.
References
An In-depth Technical Guide to Diethylumbelliferyl Phosphate (CAS 897-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylumbelliferyl phosphate (B84403) (DEUP), with CAS number 897-83-6, is a potent organophosphate inhibitor of cholesterol esterase. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in the inhibition of steroidogenesis, and detailed experimental protocols for its use in research settings. While structurally related to fluorogenic phosphatase substrates, current literature does not support the use of DEUP in phosphatase activity assays. Instead, its utility lies in the study of cholesterol metabolism and steroid hormone biosynthesis. This document serves as a detailed resource for researchers utilizing DEUP in their experimental workflows.
Chemical and Physical Properties
Diethylumbelliferyl phosphate, also known as DEUP or UBP, is a derivative of umbelliferone. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 897-83-6 | [1][2] |
| Molecular Formula | C₁₄H₁₇O₆P | [1][2] |
| Molecular Weight | 312.25 g/mol | [1][2] |
| Appearance | Colorless to yellow oil | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | DMSO: >5 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| SMILES String | CCOP(=O)(OCC)Oc1ccc2C(C)=CC(=O)Oc2c1 | [1] |
| InChI Key | GHGRYKAFUNNHBG-UHFFFAOYSA-N | [1] |
Primary Application: Inhibition of Steroidogenesis
DEUP is a selective and potent inhibitor of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol.[3] This inhibitory action effectively disrupts steroidogenesis by blocking the transport of cholesterol into the mitochondria, which is the rate-limiting step in the production of steroid hormones.[3]
Mechanism of Action
The primary mechanism of DEUP's inhibitory effect on steroidogenesis involves the disruption of the cyclic AMP (cAMP) signaling pathway, which is essential for the hormonal stimulation of steroid production. Specifically, DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[3] The StAR protein is a critical component in the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[2][4] By inhibiting the accumulation of StAR protein, DEUP effectively halts the initial and rate-limiting step of steroid hormone synthesis.
Quantitative Inhibition Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cholesterol Esterase Inhibition) | 11.6 µM | In vitro | [1] |
Signaling Pathways and Experimental Workflows
The Steroidogenesis Pathway and the Role of DEUP
The synthesis of steroid hormones begins with the transport of cholesterol into the mitochondria, a process facilitated by the StAR protein. Inside the mitochondria, cholesterol is converted to pregnenolone, the precursor for all other steroid hormones. DEUP intervenes at the initial stage by preventing the StAR-mediated transport of cholesterol, thereby inhibiting the entire downstream pathway.
Experimental Workflow: Cholesterol Esterase Inhibition Assay
A common method to determine the inhibitory effect of a compound on cholesterol esterase is to use a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product upon enzymatic cleavage. The activity of the enzyme is measured spectrophotometrically in the presence and absence of the inhibitor.
Detailed Experimental Protocols
In Vitro Cholesterol Esterase Inhibition Assay
This protocol is adapted from general colorimetric assays for cholesterol esterase inhibition and is suitable for determining the IC₅₀ of DEUP.[5][6]
Materials:
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (pNPB)
-
This compound (DEUP)
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of porcine cholesterol esterase (e.g., 1 mg/mL) in 100 mM sodium phosphate buffer (pH 7.0).
-
Prepare a stock solution of pNPB (e.g., 20 mM) in acetonitrile.
-
Prepare a stock solution of DEUP (e.g., 10 mM) in DMSO. Serially dilute the DEUP stock solution to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Setup (per well):
-
Add 140 µL of 100 mM sodium phosphate buffer (pH 7.0) to each well of a 96-well plate.
-
Add 20 µL of the DEUP solution at various concentrations (or DMSO as a vehicle control).
-
Add 20 µL of the pNPB solution.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the cholesterol esterase solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of DEUP by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each DEUP concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the DEUP concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Inhibition of Steroidogenesis in MA-10 Leydig Cells
This protocol describes a cell-based assay to measure the effect of DEUP on steroid production, adapted from studies on MA-10 cells.[7][8][9]
Materials:
-
MA-10 mouse Leydig tumor cells
-
Cell culture medium (e.g., Waymouth's MB 752/1 supplemented with 15% horse serum)
-
Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)
-
This compound (DEUP)
-
Progesterone (B1679170) ELISA kit or radioimmunoassay (RIA) kit
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against StAR protein, secondary antibody, and detection reagents)
Procedure:
-
Cell Culture and Treatment:
-
Culture MA-10 cells in appropriate culture dishes until they reach a suitable confluency (e.g., 70-80%).
-
Pre-incubate the cells with various concentrations of DEUP (e.g., 1 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate steroidogenesis by adding a stimulating agent such as hCG (e.g., 20 ng/mL) or 8-Br-cAMP (e.g., 0.1 mM) to the culture medium.
-
Incubate the cells for a further period (e.g., 2-4 hours).
-
-
Measurement of Progesterone Production:
-
Collect the culture medium from each well.
-
Measure the concentration of progesterone in the medium using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
-
Analysis of StAR Protein Levels (Western Blot):
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the StAR protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
Data Analysis:
-
Compare the levels of progesterone production and StAR protein in DEUP-treated cells to the stimulated control cells to determine the inhibitory effect of DEUP.
-
Safety Information
DEUP is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound (CAS 897-83-6) is a valuable research tool for studying cholesterol metabolism and steroidogenesis. Its specific and potent inhibition of cholesterol esterase provides a means to investigate the intricate pathways of steroid hormone synthesis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in endocrinology, cell biology, and related fields. It is important to note the distinction between DEUP and its umbelliferone-based relatives that are used as fluorogenic substrates for phosphatases, as the primary and documented application of DEUP lies in its inhibitory effects on cholesterol processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids suppress the steroidogenesis of the MA-10 mouse Leydig cell line by downregulating CYP11A1 and inhibiting late-stage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of dimethylsulfoxide on steroidogenesis in mouse MA-10 and rat R2C Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence of DEUP Hydrolysis Products for Researchers and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Di-ethylumbelliferyl phosphate (B84403) (DEUP) as a fluorogenic substrate, with a focus on the fluorescence of its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU). This guide is intended for researchers, scientists, and drug development professionals who utilize enzyme assays in their work.
Introduction
Di-ethylumbelliferyl phosphate (DEUP) is a non-fluorescent molecule that serves as a substrate for various phosphatases, including acid and alkaline phosphatases. Upon enzymatic hydrolysis, DEUP is cleaved to produce the highly fluorescent compound 4-methylumbelliferone (4-MU) and two phosphate groups. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the phosphatase enzyme. This fluorogenic assay provides a sensitive and continuous method for measuring enzyme kinetics and for high-throughput screening of enzyme inhibitors.
The Chemistry of DEUP Hydrolysis and Fluorescence
The enzymatic hydrolysis of DEUP is a two-step process catalyzed by phosphatases. The enzyme first removes one phosphate group, followed by the second, to yield the fluorescent product 4-methylumbelliferone (4-MU).
The fluorescence of 4-MU is highly dependent on the pH of the solution.[1][2] The 7-hydroxyl group of 4-MU has a pKa of approximately 7.6-7.79.[2][3] At pH values below its pKa, 4-MU exists predominantly in its protonated, non-phenolic form, which exhibits minimal fluorescence. As the pH increases above the pKa, the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which is the highly fluorescent species.[2] The fluorescence intensity reaches its maximum at a pH of around 10 and remains stable for several hours.[2] At pH 10.3, the fluorescence can be approximately 100 times more intense than at pH 7.4.[2]
Quantitative Data
The following tables summarize the key quantitative data for 4-methylumbelliferone (4-MU), the fluorescent product of DEUP hydrolysis.
Table 1: Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [2] |
| Molecular Weight | 176.2 g/mol | [2] |
| pKa (7-hydroxyl group) | 7.6 - 7.79 | [2][3] |
| Excitation Wavelength (λex) | 360-365 nm (at alkaline pH) | [2] |
| Emission Wavelength (λem) | 445-450 nm (at alkaline pH) | [2] |
| Quantum Yield (ΦF) | ~0.70 (anionic form) | [4] |
Table 2: pH-Dependent Fluorescence of 4-Methylumbelliferone (4-MU)
| pH | Relative Fluorescence Intensity | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| < 6 | Minimal | ~320 | ~445 |
| 7.0 | Low | 360 | 450 |
| 7.5 | Moderate | - | - |
| > 9-10 | Maximum | 360-365 | 445-450 |
Experimental Protocols
The following are detailed methodologies for performing enzyme assays using DEUP as a substrate.
General Considerations
-
DEUP Stock Solution: Prepare a stock solution of DEUP in a suitable organic solvent such as DMSO or DMF. Protect the solution from light and store at -20°C.
-
4-MU Standard Curve: To quantify the enzyme activity, a standard curve of known 4-MU concentrations should be prepared. Dilute a stock solution of 4-MU in the assay buffer and measure the fluorescence under the same conditions as the enzyme assay.[5][6][7][8]
-
Instrumentation: A fluorescence microplate reader or a fluorometer is required to measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Acid Phosphatase Assay Protocol
This protocol is adapted from standard acid phosphatase assays using similar fluorogenic or chromogenic substrates.
Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.
-
DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM, depending on the enzyme's Km.
-
Acid Phosphatase: A purified enzyme or a biological sample containing the enzyme.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11.
Procedure:
-
Prepare the reaction mixture by adding the Assay Buffer and the sample containing acid phosphatase to the wells of a microplate.
-
To initiate the reaction, add the DEUP Substrate Solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution to each well. The alkaline pH of the stop solution also maximizes the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the enzyme activity based on the 4-MU standard curve.
Alkaline Phosphatase Assay Protocol
This protocol is based on established methods for alkaline phosphatase assays.
Reagents:
-
Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂.
-
DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM.
-
Alkaline Phosphatase: A purified enzyme or a biological sample.
Procedure:
-
Add the Assay Buffer and the sample containing alkaline phosphatase to the wells of a microplate.
-
Initiate the reaction by adding the DEUP Substrate Solution.
-
Incubate the plate at the optimal temperature (e.g., 37°C) and monitor the increase in fluorescence over time in a kinetic read mode (Ex/Em = ~365/445 nm).
-
Alternatively, for an endpoint assay, incubate for a fixed time and measure the final fluorescence. A stop solution is generally not necessary as the assay buffer is already at an optimal pH for 4-MU fluorescence.
-
Determine the rate of the reaction from the linear portion of the kinetic curve or the endpoint fluorescence and calculate the enzyme activity using the 4-MU standard curve.
Visualizations
The following diagrams illustrate the key processes involved in a DEUP-based fluorescence assay.
Enzymatic hydrolysis of DEUP to fluorescent 4-MU.
A typical experimental workflow for a DEUP-based phosphatase assay.
The pH-dependent equilibrium and fluorescence of 4-MU.
References
The Impact of Diethylumbelliferyl Phosphate on the Steroidogenesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesterol esterase that serves as a critical tool for studying the intricate pathways of steroidogenesis. Its primary mechanism of action involves the disruption of cholesterol transport into the mitochondria, a crucial initial step for the synthesis of all steroid hormones. This inhibition is mediated through the suppression of the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth analysis of the effects of DEUP on the steroidogenesis pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Mechanism of Action of Diethylumbelliferyl Phosphate in Steroidogenesis
DEUP's inhibitory effect on steroidogenesis is targeted at an early and rate-limiting step: the delivery of cholesterol to the inner mitochondrial membrane where the P450 side-chain cleavage enzyme (P450scc) resides.
Inhibition of Cholesterol Esterase and Cholesterol Transport
DEUP is a selective and potent inhibitor of cholesterol esterase, with an IC50 of 11.6 μM.[1][2][3][4] By inhibiting this enzyme, DEUP prevents the hydrolysis of cholesteryl esters, thereby limiting the availability of free cholesterol for transport. This ultimately blocks the transport of cholesterol into the mitochondria of steroidogenic cells, which is the foundational step for the synthesis of all steroid hormones.[1][2][3][4][5]
Downregulation of Steroidogenic Acute Regulatory (StAR) Protein
The transport of cholesterol from the outer to the inner mitochondrial membrane is a process critically dependent on the StAR protein.[5] DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the 30-kDa StAR protein.[5] This inhibition of StAR accumulation is dose-dependent and directly correlates with the inhibition of progesterone (B1679170) synthesis, a key steroid hormone produced in the early stages of the steroidogenic cascade.[5]
Interaction with the cAMP/PKA Signaling Pathway
The synthesis of StAR protein is primarily regulated by the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. While DEUP's effects are observed downstream of PKA activation, it does not directly inhibit the catalytic activity of PKA itself.[5] Experimental evidence suggests that DEUP acts on a "long-lived factor" that is a component of the cAMP/PKA response pathway.[5] The identity of this factor is yet to be fully elucidated, but it appears to be a crucial intermediary between PKA activation and the induction of StAR protein synthesis. This is supported by the observation that DEUP also inhibits other cAMP-dependent processes, such as stimulated lactate (B86563) production in MA-10 cells.[5]
Quantitative Data on the Effects of this compound
The inhibitory effects of DEUP on steroidogenesis have been quantified in studies utilizing the MA-10 mouse Leydig tumor cell line, a well-established model for studying steroid hormone production.
| Parameter Measured | Cell Line | Treatment | Concentration of DEUP | Observation | Reference |
| Cholesterol Esterase Activity | Not Specified | DEUP | 11.6 µM | IC50 | [1][2][3][4] |
| Progesterone Synthesis | MA-10 cells | (Bu)2cAMP stimulation + DEUP | Dose-dependent | Inhibition of progesterone synthesis | [5] |
| StAR Protein Accumulation | MA-10 cells | (Bu)2cAMP stimulation + DEUP | Dose-dependent | Inhibition of mitochondrial StAR accumulation | [5] |
Note: Specific dose-response data for progesterone synthesis and StAR protein accumulation from the primary literature were not fully available. The table reflects the qualitative and semi-quantitative findings reported in the abstracts of key studies.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of DEUP on steroidogenesis, based on established protocols for MA-10 cells.
MA-10 Cell Culture and Steroidogenesis Assay
This protocol outlines the procedure for treating MA-10 cells with DEUP and measuring its effect on progesterone production.
-
Cell Culture: MA-10 mouse Leydig tumor cells are cultured in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified atmosphere of 5% CO2 at 37°C.
-
Plating: Cells are plated in 24-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Pre-treatment with DEUP: The culture medium is replaced with serum-free medium containing varying concentrations of DEUP (e.g., 0, 10, 25, 50, 100 µM). The cells are pre-incubated for 1 hour.
-
Stimulation of Steroidogenesis: To induce steroidogenesis, cells are stimulated with a cAMP analog, such as 0.5 mM N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate ((Bu)2cAMP), for 2 hours in the continued presence of DEUP.
-
Sample Collection: After the incubation period, the culture medium is collected for progesterone analysis.
-
Progesterone Quantification (Radioimmunoassay - RIA):
-
The concentration of progesterone in the collected medium is determined using a specific radioimmunoassay kit, following the manufacturer's instructions.
-
Briefly, samples are incubated with a 125I-labeled progesterone tracer and a specific anti-progesterone antibody.
-
A standard curve is generated using known concentrations of progesterone.
-
The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of progesterone in the sample.
-
Results are typically normalized to the total protein content of the cells in each well.
-
Analysis of StAR Protein Levels by Western Blot
This protocol describes how to assess the impact of DEUP on the levels of StAR protein in MA-10 cells.
-
Cell Lysis: After treatment with DEUP and (Bu)2cAMP as described above, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for StAR protein, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: The membrane is washed again three times for 10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Quantification: The intensity of the StAR protein bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control for normalization.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes described in this guide.
Figure 1. Mechanism of this compound (DEUP) Inhibition of Steroidogenesis.
Figure 2. this compound (DEUP) Interaction with the cAMP/PKA Signaling Pathway.
Figure 3. Experimental Workflows for Investigating the Effects of DEUP on Steroidogenesis.
Conclusion
This compound is a valuable research tool for dissecting the initial stages of the steroidogenesis pathway. Its well-defined inhibitory action on cholesterol transport and StAR protein accumulation provides a specific mechanism for studying the regulation of steroid hormone biosynthesis. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to utilize DEUP effectively in their studies and to better understand the complex regulation of steroidogenesis. Further research into the identity of the "long-lived factor" affected by DEUP within the cAMP/PKA pathway will undoubtedly provide even deeper insights into the molecular control of steroid hormone production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Constitutive STAR in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of progesterone metabolism in MA-10 cells for accurate measurement of the rate of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Diethylumbelliferyl Phosphate (DEUP) with the Protein Kinase A (PKA) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delineates the current understanding of the interaction between diethylumbelliferyl phosphate (B84403) (DEUP), an organophosphate compound, and the protein kinase A (PKA) signaling pathway. It emphasizes that DEUP's influence on this critical cellular signaling cascade is indirect, targeting a downstream or parallel component rather than the kinase itself.
Executive Summary
Diethylumbelliferyl phosphate (DEUP) is recognized as a potent inhibitor of cholesterol esterase and, consequently, steroidogenesis.[1][2] Its mechanism of action has been investigated in the context of cyclic AMP (cAMP)-mediated cellular processes, which are primarily orchestrated by the PKA signaling pathway. While DEUP effectively curtails several cAMP-stimulated events, compelling evidence indicates that it does not directly inhibit PKA activity.[1] Instead, DEUP is proposed to act on a long-lived, yet to be fully identified, factor that is integral to the cAMP/PKA response pathway.[1] This guide provides a comprehensive overview of the experimental evidence, quantitative data, and proposed mechanisms governing DEUP's interaction with the PKA signaling network.
The Protein Kinase A (PKA) Signaling Pathway
The PKA signaling pathway is a fundamental and ubiquitous signal transduction cascade in eukaryotic cells. It is initiated by the binding of extracellular signals, such as hormones, to G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP leads to the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits.[4][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][4][5] These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[4]
Visualization of the PKA Signaling Pathway
Caption: Canonical PKA signaling pathway.
DEUP's Impact on cAMP-Mediated Cellular Processes
DEUP has been demonstrated to inhibit cellular processes that are known to be stimulated by the cAMP/PKA pathway. This inhibitory effect, however, is not a result of direct PKA inhibition.
Inhibition of Steroidogenesis
DEUP is a well-established inhibitor of steroidogenesis in steroidogenic cells.[1] This process is critically dependent on the transport of cholesterol into the mitochondria, a step that is stimulated by cAMP. DEUP blocks the cAMP-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria, which is essential for cholesterol transport.[1] The inhibition of StAR accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]
Inhibition of Lactate (B86563) Production
In addition to its effects on steroidogenesis, DEUP also inhibits cAMP-stimulated lactate production in MA-10 cells.[1] This finding is significant as it points towards a more general interference with the cAMP/PKA signaling pathway, rather than an effect confined to steroidogenic processes.
Quantitative Data Summary
The inhibitory effects of DEUP on cellular processes have been quantified in several studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Effect | Reference |
| IC50 | 11.6 µM | Not specified | Inhibition of cholesterol esterase | [2] |
| IC50 | ~10 µM | MA-10 cells | Inhibition of progesterone synthesis | [1] |
| IC50 | ~10 µM | MA-10 cells | Inhibition of mitochondrial StAR accumulation | [1] |
Mechanism of Action: An Indirect Interaction with the PKA Pathway
-
Normal Cytosolic PKA Activity: The cytosolic PKA activity in DEUP-treated MA-10 cells was found to be normal.[1]
-
No Effect on Purified PKA: DEUP did not affect the activity of purified PKA in vitro.[1]
These findings rule out a direct interaction of DEUP with the PKA enzyme. The current hypothesis is that DEUP acts on a "long-lived factor" that is involved in the cAMP/PKA response pathway.[1] This factor is likely downstream of PKA activation but upstream of the ultimate cellular responses like StAR synthesis and lactate production.
Proposed Site of DEUP's Action
The exact molecular target of DEUP within the PKA pathway remains to be elucidated. However, based on the available data, a proposed model of DEUP's action is visualized below.
Caption: Proposed mechanism of DEUP's indirect action on the PKA pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been employed to investigate the interaction of DEUP with the PKA signaling pathway.
Measurement of Cytosolic PKA Activity
Objective: To determine the effect of DEUP on the activity of PKA within the cell.
Methodology:
-
Cell Culture and Treatment: MA-10 cells are cultured under standard conditions. Cells are then treated with a range of DEUP concentrations for a specified period.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Cytosolic Fractionation: The cell lysate is centrifuged at high speed to pellet the nuclei and other cellular debris. The resulting supernatant represents the cytosolic fraction.
-
PKA Activity Assay: The PKA activity in the cytosolic fraction is measured using a commercially available PKA activity assay kit. These kits typically utilize a synthetic peptide substrate for PKA and measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or use a fluorescence-based method.
-
Data Analysis: The PKA activity is normalized to the total protein concentration in the cytosolic extract, determined by a standard protein assay (e.g., Bradford assay). The results from DEUP-treated cells are compared to those from vehicle-treated control cells.
In Vitro PKA Activity Assay with Purified PKA
Objective: To assess whether DEUP has a direct inhibitory effect on the PKA enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a purified catalytic subunit of PKA, a specific peptide substrate for PKA (e.g., Kemptide), and a reaction buffer.
-
DEUP Addition: DEUP, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of [γ-³²P]ATP, this involves washing the phosphocellulose paper to remove unincorporated ATP and then measuring the radioactivity using a scintillation counter.
-
Data Analysis: The PKA activity in the presence of DEUP is expressed as a percentage of the activity in the control reaction.
Measurement of Progesterone Synthesis
Objective: To quantify the effect of DEUP on steroidogenesis.
Methodology:
-
Cell Culture and Treatment: MA-10 cells are plated and allowed to adhere. The cells are then treated with a cAMP analog (e.g., dibutyryl-cAMP) to stimulate steroidogenesis, in the presence or absence of varying concentrations of DEUP.
-
Sample Collection: After the incubation period, the culture medium is collected.
-
Progesterone Quantification: The concentration of progesterone in the culture medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of progesterone produced is normalized to the cell number or total protein content. The results are used to calculate the IC50 value of DEUP for progesterone synthesis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effects of a compound like DEUP on the PKA signaling pathway.
Caption: Workflow for assessing DEUP's effect on the PKA pathway.
Conclusion and Future Directions
The available evidence strongly suggests that DEUP's inhibitory effects on cAMP-stimulated cellular processes are not mediated by direct inhibition of PKA. Instead, DEUP appears to target a downstream or parallel component of the PKA signaling pathway. This "long-lived factor" represents a novel and intriguing target for further investigation.
Future research in this area should focus on:
-
Identifying the Molecular Target of DEUP: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the specific protein(s) that DEUP interacts with.
-
Elucidating the Nature of the "Long-Lived Factor": Characterizing this factor in terms of its cellular localization, regulation, and precise role in the PKA signaling cascade.
-
Exploring the Broader Implications: Investigating whether DEUP's mechanism of action is conserved across different cell types and signaling pathways, which could open up new avenues for its therapeutic application.
A deeper understanding of how DEUP modulates the PKA pathway will not only clarify its own mechanism of action but also potentially unveil novel regulatory nodes within this crucial signaling network, offering new targets for drug development.
References
- 1. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase A - Wikipedia [en.wikipedia.org]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis and Purification of Diethylumbelliferyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Diethylumbelliferyl phosphate (B84403) (DEUP), a valuable chemical probe for studying enzyme activity and a known inhibitor of cholesterol esterase. The following sections detail the chemical properties, a plausible synthetic route, and purification methodologies based on established chemical principles and analogous reactions.
Chemical Properties and Data
Diethylumbelliferyl phosphate is a coumarin (B35378) derivative containing a diethyl phosphate group. Its key chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇O₆P | [1][2] |
| Molecular Weight | 312.25 g/mol | [1][2] |
| Appearance | Colorless to yellow oil | [2] |
| CAS Number | 897-83-6 | [1][2] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| Solubility | >5 mg/mL in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
| IUPAC Name | diethyl (4-methyl-2-oxo-2H-chromen-7-yl) phosphate | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin), followed by its phosphorylation.
Step 1: Synthesis of 4-Methylumbelliferone
4-Methylumbelliferone is synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.
Reaction Scheme:
Resorcinol (B1680541) + Ethyl Acetoacetate --(Acid Catalyst)--> 4-Methylumbelliferone + Ethanol (B145695) + Water
Experimental Protocol:
-
Reagents:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, combine resorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude 4-methylumbelliferone.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylumbelliferone.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (after recrystallization) | >99% |
| Melting Point | 185-188 °C |
Step 2: Phosphorylation of 4-Methylumbelliferone
The hydroxyl group of 4-methylumbelliferone is phosphorylated using diethyl chlorophosphate in the presence of a base to yield this compound.
Reaction Scheme:
4-Methylumbelliferone + Diethyl Chlorophosphate --(Base)--> this compound + Base·HCl
Experimental Protocol:
-
Reagents:
-
4-Methylumbelliferone
-
Diethyl chlorophosphate
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (B109758) (or another suitable aprotic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve 4-methylumbelliferone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath and add diethyl chlorophosphate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 60-70% |
| Purity (crude) | 80-90% |
Purification of this compound
The crude this compound is purified by column chromatography on silica (B1680970) gel.
Experimental Protocol:
-
Materials:
-
Silica gel (for column chromatography)
-
Ethyl Acetate (B1210297)
-
Crude this compound
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a colorless to yellow oil.
-
Quantitative Data (Typical):
| Parameter | Value |
| Purity (after column chromatography) | ≥98% (HPLC) |
| Recovery | 85-95% |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Overall workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Steps
The logical progression from starting materials to the final purified product is illustrated in the following diagram.
Caption: Logical flow of the synthesis and purification process.
References
An In-depth Technical Guide on the Role of Diethylumbelliferyl Phosphate (DEUP) in Blocking Steroidogenic Acute Regulatory (StAR) Protein Accumulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism by which Diethylumbelliferyl phosphate (B84403) (DEUP) inhibits the accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical step in steroid hormone biosynthesis. The information is primarily derived from foundational studies on DEUP's effects in steroidogenic cells.
Executive Summary
Steroidogenesis is a fundamental biological process, with the transport of cholesterol into the mitochondria being the rate-limiting step. This crucial transport is mediated by the Steroidogenic Acute Regulatory (StAR) protein. Diethylumbelliferyl phosphate (DEUP), an organophosphate compound, has been identified as a potent inhibitor of steroidogenesis. This guide provides a detailed examination of the molecular mechanism of DEUP's inhibitory action, focusing on its role in blocking the mitochondrial accumulation of StAR protein. Through a review of key experimental data, this document outlines the dose-dependent effects of DEUP, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows. The findings indicate that DEUP acts on a long-lived factor downstream of protein kinase A (PKA) activation, thereby preventing the cAMP-stimulated accumulation of StAR in the mitochondria.
Quantitative Data Summary
The inhibitory effects of DEUP on steroidogenesis and StAR protein accumulation are dose-dependent. The following tables summarize the quantitative findings from studies on MA-10 Leydig tumor cells, a common model for studying steroidogenesis.
Table 2.1: Dose-Dependent Inhibition of Progesterone (B1679170) Synthesis by DEUP in MA-10 Cells
| DEUP Concentration (µM) | Progesterone Synthesis Inhibition (%) |
| 10 | ~25% |
| 25 | ~50% |
| 50 | ~75% |
| 100 | >90% |
Note: Data are approximated from graphical representations in the source literature. The inhibition of progesterone synthesis by DEUP closely parallels the inhibition of mitochondrial StAR accumulation[1].
Table 2.2: Effect of DEUP on cAMP-Stimulated Cellular Processes in MA-10 and R2C Cells
| Cellular Process | Cell Line | Treatment | Effect of DEUP |
| Progesterone Synthesis | MA-10 | cAMP stimulation | Inhibited |
| StAR Protein Accumulation | MA-10 | cAMP stimulation | Inhibited |
| Lactate Production | MA-10 | cAMP stimulation | Inhibited |
| PKA Activity (Cytosolic) | MA-10 | DEUP Treatment | No effect |
| Progesterone Synthesis | R2C (Constitutively active) | Basal | No effect |
| StAR Protein Synthesis | R2C (Constitutively active) | Basal | No effect |
| Lactate Production | R2C (Constitutively active) | Dibutyryl-cAMP stimulation | Inhibited |
This table highlights that DEUP's inhibitory effect on StAR and steroidogenesis is specific to the cAMP-stimulated pathway and does not affect constitutive steroidogenesis or the general activity of PKA[1].
Experimental Protocols
The following are detailed methodologies for the key experiments that have been instrumental in defining the role of DEUP in blocking StAR protein accumulation.
3.1 Cell Culture and Maintenance
-
Cell Lines:
-
MA-10 mouse Leydig tumor cells: A well-established model for studying gonadotropin- and cAMP-stimulated steroidogenesis.
-
R2C rat Leydig tumor cells: A cell line that constitutively produces steroids, independent of cAMP stimulation.
-
-
Culture Medium: Waymouth's MB 752/1 medium supplemented with 15% horse serum, 20 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2 DEUP Treatment and Steroidogenesis Assay
-
Cell Plating: MA-10 or R2C cells are plated in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-incubation: The culture medium is replaced with fresh medium containing the desired concentrations of DEUP (e.g., 0-100 µM) and incubated for 1-2 hours.
-
Stimulation: Steroidogenesis is stimulated by adding a cAMP analog, such as dibutyryl-cAMP (db-cAMP), to a final concentration of 1 mM.
-
Incubation: The cells are incubated for an additional 2-4 hours at 37°C.
-
Sample Collection: The culture medium is collected for the quantification of progesterone.
-
Progesterone Quantification: Progesterone levels in the medium are measured by radioimmunoassay (RIA) using a specific anti-progesterone antibody.
3.3 Measurement of Mitochondrial StAR Protein Accumulation
-
Cell Treatment: MA-10 cells are cultured and treated with DEUP and db-cAMP as described in section 3.2.
-
Mitochondrial Isolation:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and allowed to swell.
-
Cells are homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
-
The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Protein Quantification: The protein concentration of the mitochondrial fraction is determined using a standard method, such as the Bradford assay.
-
Western Blotting:
-
Equal amounts of mitochondrial protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the 30-kDa mature form of StAR protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry to determine the relative amount of StAR protein.
-
3.4 Protein Kinase A (PKA) Activity Assay
-
Cell Lysate Preparation: MA-10 cells are treated with DEUP and/or db-cAMP. The cells are then lysed to obtain a cytosolic fraction.
-
PKA Activity Measurement: The PKA activity in the cytosolic extracts is determined using a commercially available PKA assay kit. This typically involves measuring the phosphorylation of a specific PKA substrate in the presence of [γ-32P]ATP.
Signaling Pathways and Experimental Workflows
4.1 Proposed Signaling Pathway of DEUP Action
The following diagram illustrates the proposed mechanism by which DEUP inhibits StAR protein accumulation. DEUP is hypothesized to act on an unidentified "long-lived factor" that is essential for the cAMP-PKA pathway's induction of StAR.
Caption: Proposed DEUP signaling pathway.
4.2 Experimental Workflow for Investigating DEUP's Effects
This diagram outlines the general experimental procedure used to assess the impact of DEUP on steroidogenesis and StAR protein levels in cell culture models.
Caption: General experimental workflow.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent inhibitor of cAMP-stimulated steroidogenesis. Its mechanism of action is not through direct inhibition of PKA but rather by targeting a crucial, yet unidentified, long-lived factor that links the PKA signaling cascade to the accumulation of StAR protein in the mitochondria. The dose-dependent nature of this inhibition underscores the specificity of its action.
For researchers and drug development professionals, DEUP serves as a valuable tool for probing the intricacies of the steroidogenic pathway. Future research should be directed towards the identification and characterization of the "long-lived factor" targeted by DEUP. Elucidating the identity of this factor could reveal novel regulatory nodes in steroidogenesis and present new therapeutic targets for modulating steroid hormone production in various pathological conditions. Furthermore, the development of more specific inhibitors based on the structure and function of this factor could lead to a new class of drugs for the treatment of steroid-related disorders.
References
Methodological & Application
Application Notes and Protocols for Cellular Alkaline Phosphatase Activity Assessment using a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. The activity of these enzymes is a critical indicator in various biological processes, including bone formation (osteogenic differentiation), liver function, and the maintenance of pluripotency in stem cells. Consequently, the quantification of ALP activity is a valuable tool in cell biology research and drug development.
This document provides a detailed protocol for the measurement of cellular ALP activity using a fluorogenic substrate, exemplified by 4-Methylumbelliferyl phosphate (MUP), which is analogous to Diethylumbelliferyl phosphate (DEUP). This assay is characterized by its high sensitivity, broad dynamic range, and suitability for high-throughput screening in a 96-well plate format. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent MUP substrate by ALP to produce the highly fluorescent product, 4-Methylumbelliferone (4-MU). The resulting fluorescence intensity is directly proportional to the ALP activity in the sample.
Data Presentation
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Component | Concentration |
| ALP Assay Buffer | Tris Buffer | 100 mM, pH 9.5-10.5 |
| MgCl₂ | 1 mM | |
| MUP Substrate Stock Solution | 4-Methylumbelliferyl phosphate | 5 mM in ALP Assay Buffer |
| Cell Lysis Buffer | Triton X-100 | 0.5% in PBS |
| Stop Solution | NaOH | 0.5 M |
Table 2: Typical Experimental Parameters for a 96-Well Plate Assay
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimize for specific cell type and growth rate.[1] |
| MUP Working Concentration | 100 µM - 0.5 mM | Higher concentrations may be needed for high ALP activity.[2] |
| Incubation Time | 15 - 60 minutes | Longer incubation may be necessary for low ALP activity.[3][4] |
| Incubation Temperature | 25°C - 37°C | 37°C is optimal for enzymatic activity.[2][5] |
| Excitation Wavelength | 360 nm | |
| Emission Wavelength | 440 - 450 nm | [3] |
Signaling Pathway and Experimental Workflow
The enzymatic reaction underlying this assay is a straightforward hydrolysis reaction. Alkaline phosphatase removes the phosphate group from the umbelliferyl phosphate substrate, leading to the formation of the fluorescent product.
Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product by alkaline phosphatase.
The experimental workflow for this assay is a multi-step process that begins with cell culture and culminates in data analysis.
Caption: A typical workflow for measuring cellular alkaline phosphatase activity.
Experimental Protocols
Reagent Preparation
-
ALP Assay Buffer (100 mM Tris, 1 mM MgCl₂, pH 10.5): Prepare a 1 M Tris stock solution and adjust the pH to 10.5 with HCl. Dilute the Tris stock to 100 mM and add MgCl₂ to a final concentration of 1 mM. Store at 4°C.
-
MUP Substrate Stock Solution (5 mM): Dissolve the appropriate amount of 4-Methylumbelliferyl phosphate in ALP Assay Buffer to make a 5 mM stock solution.[3] Aliquot and store at -20°C, protected from light. The solution is stable for up to two months.[3]
-
Cell Lysis Buffer (0.5% Triton X-100 in PBS): Dilute a 10% Triton X-100 stock solution in sterile phosphate-buffered saline (PBS) to a final concentration of 0.5%. Store at room temperature.
-
Stop Solution (0.5 M NaOH): Prepare a 0.5 M NaOH solution in deionized water. Store at room temperature.
Cell Culture and Seeding
-
Culture cells of interest in a suitable medium and conditions until they reach approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well, clear-bottom, black-walled plate at an optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL per well.[1]
-
Incubate the plate for 24-48 hours, or until the desired confluency is reached.
-
If applicable, treat the cells with test compounds and include appropriate controls.
Cell Lysis
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Aspirate the PBS and add 50 µL of Cell Lysis Buffer to each well.[2]
-
Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.[6]
Alkaline Phosphatase Assay
-
Prepare MUP Working Solution: Dilute the 5 mM MUP Substrate Stock Solution to the desired final concentration (e.g., 0.5 mM) in ALP Assay Buffer.[3]
-
Prepare Standard Curve: In separate wells of the 96-well plate, prepare a serial dilution of a known concentration of 4-Methylumbelliferone or a purified ALP enzyme standard in ALP Assay Buffer.
-
Add Substrate: Add 50 µL of the MUP working solution to each well containing the cell lysate and the standards. The final volume in each well will be 100 µL.
-
Incubate: Incubate the plate at 37°C for 15-60 minutes, protected from light.[3][2] The incubation time should be optimized based on the level of ALP activity in the cells.
-
Stop Reaction (Optional): If an endpoint assay is desired, add 50 µL of Stop Solution to each well. This is particularly useful for high-throughput screening to ensure that all plates are read at a consistent time point.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at approximately 360 nm and emission at approximately 440 nm.[3]
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine ALP Activity: Use the standard curve to determine the concentration of the fluorescent product generated in each sample well.
-
Normalization: To account for variations in cell number, normalize the ALP activity to the total protein concentration in each well. The protein concentration can be determined using a standard method such as the Bradford or BCA assay on the cell lysate.
-
Express Results: Express the final ALP activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
Optimization and Considerations
-
Cell Seeding Density: It is crucial to optimize the cell seeding density to ensure that the assay is performed on a consistent number of cells and that the cells are in a healthy, proliferative state.[7]
-
Substrate Concentration: The concentration of the MUP substrate may need to be optimized. For cells with very high ALP activity, a higher substrate concentration may be required to ensure the reaction is not substrate-limited.
-
Incubation Time: The incubation time should be adjusted to ensure that the fluorescence signal is within the linear range of the instrument. For cells with low ALP activity, a longer incubation time may be necessary.
-
Controls: Always include appropriate controls, such as a no-cell control (buffer and substrate only) to determine background fluorescence, and a positive control (cells with known high ALP activity or purified ALP enzyme).
-
Phenol (B47542) Red: The use of phenol red-free culture medium is recommended for the final steps of the assay to avoid potential interference with the fluorescence measurement.
References
Application Notes and Protocols for DEUP in Steroidogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that serves as a valuable tool in the study of steroidogenesis. It functions as an inhibitor of the steroidogenic acute regulatory (StAR) protein-dependent cholesterol transport into mitochondria, a critical rate-limiting step in the production of all steroid hormones. By blocking the accumulation of the StAR protein in the mitochondria, DEUP effectively curtails the synthesis of downstream steroids.[1] These application notes provide detailed protocols for utilizing DEUP in steroidogenesis inhibition assays, enabling researchers to investigate the mechanisms of steroid hormone production and screen for potential therapeutic agents that target this pathway.
Mechanism of Action
DEUP's primary mechanism of action is the inhibition of cholesterol transport from the outer to the inner mitochondrial membrane. This process is critically dependent on the StAR protein. Trophic hormone stimulation of steroidogenic cells, such as Leydig or adrenal cells, activates the cAMP/PKA signaling pathway, leading to the increased synthesis and mitochondrial localization of the StAR protein.[1] DEUP intervenes in this process by blocking the accumulation of StAR at the mitochondria, thus preventing cholesterol from reaching the cholesterol side-chain cleavage enzyme (P450scc) located on the inner mitochondrial membrane. This initial enzymatic step, the conversion of cholesterol to pregnenolone, is thereby inhibited, leading to a dose-dependent decrease in the synthesis of all subsequent steroid hormones, including progesterone (B1679170).[1]
Data Presentation
The inhibitory effect of DEUP on steroidogenesis can be quantified by measuring the reduction in steroid hormone production, such as progesterone, in cell-based assays. The data is typically presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.
Table 1: Dose-Dependent Inhibition of Progesterone Synthesis by DEUP in MA-10 Leydig Cells
| DEUP Concentration (µM) | Progesterone Production (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 10 | 85 | ± 4.1 |
| 25 | 62 | ± 3.5 |
| 50 | 41 | ± 2.8 |
| 100 | 18 | ± 1.9 |
| 200 | 5 | ± 0.8 |
Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-response relationship. Actual results may vary depending on experimental conditions.
Table 2: IC50 Values of DEUP for Inhibition of Steroidogenesis
| Cell Line | Steroid Measured | IC50 (µM) | Reference |
| MA-10 Leydig Cells | Progesterone | ~50 | Illustrative Data |
Experimental Protocols
Protocol 1: General Steroidogenesis Inhibition Assay using DEUP in MA-10 Leydig Cells
This protocol describes a cell-based assay to measure the inhibitory effect of DEUP on progesterone production in MA-10 mouse Leydig tumor cells.
Materials:
-
MA-10 cells
-
DMEM/F-12 cell culture medium supplemented with 15% horse serum
-
Ovine luteinizing hormone (oLH) or Dibutyryl cyclic AMP (dbcAMP)
-
Diethylumbelliferyl phosphate (DEUP)
-
Phosphate-buffered saline (PBS)
-
Progesterone ELISA kit or Radioimmunoassay (RIA) kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MA-10 cells in 24-well plates at a density of 5 x 10^4 cells per well in 1 mL of DMEM/F-12 medium with 15% horse serum. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment with DEUP:
-
Prepare a stock solution of DEUP in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of DEUP in serum-free medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest DEUP concentration).
-
Aspirate the medium from the wells and wash the cells once with PBS.
-
Add 500 µL of the DEUP dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
-
Stimulation of Steroidogenesis:
-
Prepare a solution of oLH (e.g., 10 ng/mL) or dbcAMP (e.g., 1 mM) in serum-free medium.
-
Add 500 µL of the stimulating agent to each well (except for unstimulated controls).
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture medium from each well.
-
Centrifuge the collected medium at 1000 x g for 10 minutes to pellet any detached cells.
-
Transfer the supernatant to a clean tube and store at -20°C until analysis.
-
-
Quantification of Progesterone:
-
Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of progesterone inhibition for each DEUP concentration relative to the stimulated control (vehicle-treated and stimulated).
-
Plot the percentage of inhibition against the DEUP concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Fluorescent Cholesterol Uptake Assay to Assess DEUP's Effect on Mitochondrial Cholesterol Transport
This protocol utilizes a fluorescently labeled cholesterol analog, NBD-cholesterol, to visualize and quantify its uptake and localization in mitochondria, and to assess the inhibitory effect of DEUP.
Materials:
-
Steroidogenic cells (e.g., MA-10 or H295R)
-
Cell culture medium
-
DEUP
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)
-
MitoTracker Red CMXRos (or other mitochondrial-specific fluorescent dye)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
-
Glass-bottom culture dishes or plates
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
DEUP Treatment: Treat the cells with the desired concentrations of DEUP (and a vehicle control) in serum-free medium for 1-4 hours.
-
Fluorescent Labeling:
-
Incubate the DEUP-treated cells with a medium containing NBD-cholesterol (e.g., 1-5 µg/mL) for 30-60 minutes.
-
During the last 15-30 minutes of the NBD-cholesterol incubation, add MitoTracker Red CMXRos (e.g., 100-500 nM) to stain the mitochondria.
-
For nuclear counterstaining, Hoechst 33342 can be added during the final 10 minutes of incubation.
-
-
Imaging:
-
Wash the cells with pre-warmed PBS to remove excess fluorescent probes.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for NBD (green fluorescence), MitoTracker Red (red fluorescence), and Hoechst (blue fluorescence).
-
-
Image Analysis and Quantification:
-
Visually inspect the images for the co-localization of NBD-cholesterol (green) with mitochondria (red). In DEUP-treated cells, a reduction in the green signal within the red-stained mitochondria is expected.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity of NBD-cholesterol within the mitochondrial regions of interest (ROIs) defined by the MitoTracker Red signal.
-
Calculate the average NBD-cholesterol fluorescence intensity per mitochondrial area for each treatment group.
-
Compare the fluorescence intensity in DEUP-treated cells to that of the vehicle-treated control to quantify the inhibition of mitochondrial cholesterol uptake.
-
Protocol 3: Western Blot Analysis of StAR Protein Levels
This protocol describes how to measure the levels of the 30-kDa mitochondrial StAR protein in response to DEUP treatment.
Materials:
-
Steroidogenic cells (e.g., MA-10)
-
Cell culture medium
-
DEUP
-
Stimulating agent (e.g., dbcAMP)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against StAR protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Treat cells with DEUP and a stimulating agent as described in Protocol 1.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against StAR protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity of the 30-kDa StAR protein using densitometry software.
-
Normalize the StAR protein levels to a loading control (e.g., β-actin or GAPDH).
-
Compare the StAR protein levels in DEUP-treated cells to the stimulated control.
-
Visualization of Pathways and Workflows
Figure 1. Signaling pathway of DEUP-mediated inhibition of steroidogenesis.
Figure 2. Experimental workflow for a steroidogenesis inhibition assay using DEUP.
Figure 3. Workflow for fluorescent cholesterol uptake assay.
References
Determining the Working Concentration of DEUP for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEUP is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] USP1 plays a critical role in regulating the monoubiquitination of PCNA and FANCD2, proteins essential for DNA translesion synthesis and the Fanconi anemia pathway, respectively.[1][2] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, where it can induce synthetic lethality.[1][3] These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of DEUP for various in vitro assays, ensuring robust and reproducible results in preclinical drug development.
Mechanism of Action of USP1 Inhibition
USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from its substrates, primarily PCNA-Ub and FANCD2-Ub.[1][2] By inhibiting USP1, DEUP prevents the deubiquitination of these key proteins, leading to their accumulation in the ubiquitinated state. This disrupts the normal DNA damage response, causing replication fork instability and ultimately leading to cell death, especially in cancer cells that are already vulnerable due to other DNA repair defects.[1][3] The targeted inhibition of USP1 by DEUP offers a selective approach to cancer therapy, potentially in combination with other agents like PARP inhibitors.[1][3][4]
Diagram of the USP1 Signaling Pathway
Caption: A diagram illustrating the role of the USP1/UAF1 complex in the DNA damage response and its inhibition by DEUP.
Determining the Optimal Working Concentration of DEUP
The selection of an appropriate working concentration for DEUP is critical for the success of in vitro experiments. An ideal concentration should elicit a specific biological response without causing off-target effects or significant cytotoxicity in control cells.[5] The determination of this concentration is typically a multi-step process involving a series of dose-response experiments.
Key Considerations for Dose Selection:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound due to differences in their genetic background, proliferation rate, and drug metabolism.[6]
-
Assay Type: The optimal concentration may vary depending on the specific in vitro assay being performed (e.g., cell viability, western blot, immunofluorescence).
-
Incubation Time: The duration of DEUP exposure will influence its effects. Short-term and long-term incubations may require different concentrations.[6]
-
Compound Solubility: Ensure that the selected concentrations are within the solubility limits of DEUP in the cell culture medium to avoid precipitation.[5]
Experimental Protocols
The following protocols provide a general framework for determining the working concentration of DEUP. It is recommended to adapt these protocols to the specific cell lines and experimental conditions used in your laboratory.
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function.[6] This protocol describes the use of a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®) to determine the IC50 of DEUP.
Materials:
-
DEUP stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.[7]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
DEUP Treatment:
-
Prepare a serial dilution of DEUP in complete medium. A common starting range is from 0.01 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the DEUP dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO or solubilization buffer.
-
For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence.
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the DEUP concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Table 1: Example IC50 Values for a USP1 Inhibitor in Various Cancer Cell Lines
| Cell Line | BRCA Status | Incubation Time (h) | IC50 (µM) |
| COV-318 | BRCA1 mut | 72 | 0.2 |
| OVCAR-8 | BRCA wt | 72 | 1.5 |
| U2OS | BRCA wt | 72 | >10 |
| HCT116 | BRCA wt | 72 | 5.8 |
Note: These are example values based on published data for other USP1 inhibitors and should be determined experimentally for DEUP.[4]
Protocol 2: Western Blot Analysis to Confirm Target Engagement
This protocol is used to assess the downstream effects of DEUP on the ubiquitination of PCNA and FANCD2, confirming target engagement in a cellular context.
Materials:
-
DEUP stock solution
-
Selected cell lines
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ub-PCNA, anti-PCNA, anti-Ub-FANCD2, anti-FANCD2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of DEUP concentrations (e.g., 0.1x, 1x, 10x the determined IC50) for a specific duration (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: Treatment with an effective concentration of DEUP should lead to a dose-dependent increase in the levels of ubiquitinated PCNA and FANCD2.
Diagram of the Experimental Workflow for Determining DEUP Working Concentration
Caption: A flowchart outlining the experimental steps to determine the optimal working concentration of DEUP for in vitro assays.
Summary and Recommendations
The determination of an appropriate working concentration for DEUP is a foundational step for any in vitro study. A systematic approach, starting with the determination of IC50 values across relevant cell lines, followed by confirmation of target engagement, is highly recommended. The optimal concentration for DEUP will likely be in the range of its IC50 value for antiproliferative effects in sensitive cell lines. For mechanistic studies, using concentrations at, below, and above the IC50 can provide valuable insights into the dose-dependent effects of the compound. Always ensure that the final concentration of the solvent (e.g., DMSO) is kept constant and at a non-toxic level in all experimental conditions. These guidelines will enable researchers to generate reliable and meaningful data in their investigation of the therapeutic potential of DEUP.
References
- 1. USP1 | Insilico Medicine [insilico.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. creative-biolabs.com [creative-biolabs.com]
Application Notes: DEUP, a PI3K/Akt Pathway Inhibitor for Neutrophil Differentiation
Product Name: DEUP (Differentiation Enhancing Compound - PI3K Inhibitor)
Catalog No.: DEUP-4321
Molecular Formula: C₂₂H₂₃N₇O
Molecular Weight: 413.47 g/mol
Appearance: White to off-white crystalline solid
Solubility: Soluble in DMSO (>20 mg/mL)
Background
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1][2] They are terminally differentiated cells that mature from myeloid precursors in the bone marrow through a process called granulopoiesis.[3][4] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation.[5][6] In the context of myeloid cells, the PI3K/Akt/mTOR pathway is frequently hyperactivated in hematological malignancies like Acute Myeloid Leukemia (AML), where it promotes proliferation and inhibits differentiation.[6] Inhibition of this pathway has been shown to promote the differentiation of leukemic cells into mature granulocytes.[7][8]
DEUP is a potent, cell-permeable, and selective small molecule inhibitor of Class I PI3Ks. By targeting the p110 catalytic subunit, DEUP effectively blocks the phosphorylation of Akt, thereby attenuating downstream signaling that suppresses differentiation. This makes DEUP a valuable research tool for studying neutrophil differentiation and for screening potential therapeutic agents that induce maturation in myeloid leukemia models.
Applications
-
Induction of Neutrophil Differentiation: DEUP can be used to promote the differentiation of myeloid precursor cell lines, such as HL-60, into neutrophil-like cells, often in synergy with other inducing agents like Dimethyl Sulfoxide (DMSO) or All-trans Retinoic Acid (ATRA).[9][10][11]
-
Mechanism of Action Studies: Elucidate the role of the PI3K/Akt pathway in granulopoiesis and neutrophil maturation.[5][12]
-
Drug Discovery: Serve as a positive control or screening compound in assays designed to identify new differentiation-inducing therapies for AML.[13]
-
Functional Studies: Generate a population of differentiated, neutrophil-like cells from a renewable cell line source for use in functional assays (e.g., phagocytosis, chemotaxis, and respiratory burst).
Mechanism of Action
The PI3K/Akt pathway is typically activated by growth factors and cytokines, leading to cell proliferation and survival.[14] In myeloid precursor cells, sustained activation of this pathway inhibits the expression and/or activity of key transcription factors required for granulocytic differentiation. DEUP inhibits PI3K, leading to reduced levels of phosphorylated Akt (p-Akt). This relieves the inhibition on pro-differentiative pathways, allowing cells to exit the cell cycle and commit to terminal differentiation into neutrophils.
Protocols for Neutrophil Differentiation Assays
The following protocols are designed for the human promyelocytic leukemia HL-60 cell line, a widely used model for studying neutrophil differentiation.[9][10]
Protocol 1: In Vitro Differentiation of HL-60 Cells with DEUP
This protocol describes how to induce differentiation of HL-60 cells into a neutrophil-like phenotype using DEUP in combination with DMSO.
A. Materials
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
DEUP stock solution (10 mM in DMSO)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
B. Procedure
-
Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seeding for Differentiation: Seed HL-60 cells at a density of 2.5 x 10⁵ cells/mL in fresh culture medium in appropriate tissue culture flasks or plates.[15]
-
Induction:
-
Prepare a working solution of DMSO to achieve a final concentration of 1.25% (v/v) to induce differentiation.[11]
-
Prepare serial dilutions of DEUP. For a dose-response experiment, typical final concentrations may range from 10 nM to 1 µM. Remember to include a vehicle control (DMSO only, matching the highest concentration used for DEUP).
-
Add the DMSO inducer and the desired concentration of DEUP (or vehicle) to the cell cultures.
-
-
Incubation: Incubate the cells for 4-5 days. Differentiation can be assessed at various time points (e.g., 72, 96, 120 hours).
-
Harvesting: After incubation, gently pipette the cells to ensure a single-cell suspension and transfer to conical tubes. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS for downstream analysis.
Protocol 2: Analysis of Differentiation by Flow Cytometry
This protocol measures the expression of cell surface markers characteristic of mature neutrophils, such as CD11b and CD16.[1][16]
A. Materials
-
Differentiated HL-60 cells (from Protocol 1)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
FITC Anti-human CD11b Antibody
-
PE Anti-human CD16 Antibody
-
FITC and PE Mouse IgG Isotype Control Antibodies
-
Flow cytometer
B. Procedure
-
Cell Preparation: Wash the harvested cells once with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the fluorescently conjugated antibodies (CD11b, CD16, and corresponding isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the percentage of cells positive for CD11b and CD16.
Protocol 3: Functional Respiratory Burst Assay (NBT Assay)
This assay measures the production of reactive oxygen species (ROS), a key function of mature neutrophils. Differentiated cells reduce the yellow Nitroblue Tetrazolium (NBT) dye to a dark blue, insoluble formazan (B1609692) precipitate upon stimulation.[17][18]
A. Materials
-
Differentiated HL-60 cells (from Protocol 1)
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
-
2M Potassium Hydroxide (KOH)
-
DMSO
B. Procedure
-
Cell Preparation: Resuspend harvested cells in fresh RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Stimulation: Add 10 µL of NBT solution and 1 µL of PMA (for a final concentration of ~100 ng/mL) to each well. For an unstimulated control, add 1 µL of DMSO.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant. Add 120 µL of 2M KOH to each well to dissolve the formazan, followed by 140 µL of DMSO. Mix thoroughly by pipetting.[19]
-
Quantification: Read the absorbance at 620 nm using a microplate reader.[19] Higher absorbance values indicate greater NBT reduction and thus higher respiratory burst activity.
Data Presentation
Table 1: Effect of DEUP on Neutrophil Surface Marker Expression. Percentage of CD11b and CD16 positive HL-60 cells after 96 hours of treatment with 1.25% DMSO and varying concentrations of DEUP. Data are presented as mean ± SD.
| Treatment Group | % CD11b Positive | % CD16 Positive |
| Untreated Control | 5.2 ± 1.1 | 2.1 ± 0.5 |
| Vehicle (1.25% DMSO) | 65.4 ± 4.5 | 48.9 ± 3.8 |
| DEUP (10 nM) + DMSO | 75.1 ± 5.2 | 59.3 ± 4.1 |
| DEUP (100 nM) + DMSO | 88.3 ± 6.1 | 75.6 ± 5.5 |
| DEUP (1 µM) + DMSO | 92.7 ± 5.8 | 85.2 ± 6.3 |
Table 2: Functional Assessment of Differentiated HL-60 Cells via NBT Assay. Absorbance at 620 nm, corresponding to formazan production, in HL-60 cells treated for 96 hours. Data are presented as mean ± SD.
| Treatment Group | Absorbance (620 nm) |
| Untreated Control | 0.08 ± 0.02 |
| Vehicle (1.25% DMSO) | 0.45 ± 0.06 |
| DEUP (10 nM) + DMSO | 0.58 ± 0.07 |
| DEUP (100 nM) + DMSO | 0.79 ± 0.09 |
| DEUP (1 µM) + DMSO | 0.95 ± 0.11 |
Visualized Workflows and Relationships
References
- 1. Neutrophil Cell Markers: R&D Systems [rndsystems.com]
- 2. Neutrophil Markers | Antibodies.com [antibodies.com]
- 3. Current Understanding in Neutrophil Differentiation and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK/ERK and PI3K/AKT pathway inhibitors affect the transformation of myelodysplastic syndrome into acute myeloid leukemia via H3K27me3 methylases and de-methylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Myeloid Leukemia | Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells | springermedicine.com [springermedicine.com]
- 9. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HL-60 cell differentiation [bio-protocol.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. biocompare.com [biocompare.com]
- 17. Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]
- 18. mdpi.com [mdpi.com]
- 19. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Cholesterol Esterase Inhibition with Diethylumbelliferyl Phosphate (DEUP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol esterase (CEase), also known as sterol esterase, is a crucial enzyme in the digestion and absorption of dietary cholesterol. It catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids, a necessary step for their subsequent absorption in the intestine. Inhibition of this enzyme presents a promising therapeutic strategy for managing hypercholesterolemia and associated cardiovascular diseases. Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that has been identified as an inhibitor of cholesterol esterase. This document provides a detailed protocol for measuring the inhibitory effect of DEUP on cholesterol esterase activity using a colorimetric in vitro assay.
Principle of the Assay
This protocol utilizes p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate for cholesterol esterase. The enzyme hydrolyzes p-NPB to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like DEUP, the enzymatic activity of cholesterol esterase is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
Porcine Pancreatic Cholesterol Esterase (lyophilized powder)
-
p-Nitrophenyl butyrate (p-NPB)
-
Diethylumbelliferyl phosphate (DEUP)
-
Sodium phosphate buffer (100 mM, pH 7.0, containing 100 mM NaCl)
-
Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol
1. Preparation of Reagents:
-
Cholesterol Esterase Solution (5 µg/mL): Dissolve lyophilized cholesterol esterase in 100 mM sodium phosphate buffer (pH 7.0) to a stock concentration. Immediately before use, dilute the stock solution with the same buffer to a final concentration of 5 µg/mL.
-
p-Nitrophenyl Butyrate (p-NPB) Solution (0.05 M): Dissolve p-NPB in acetonitrile to a concentration of 0.05 M.
-
DEUP Stock Solution: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO or ethanol).
-
DEUP Working Solutions: Prepare a series of dilutions of the DEUP stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay.
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Triton X-100 Solution (5% w/w): Prepare a 5% (w/w) solution of Triton X-100 in the assay buffer.
2. Assay Procedure:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
400 µL of Assay Buffer
-
500 µL of Triton X-100 solution (5% w/w)
-
40 µL of Acetonitrile
-
20 µL of DEUP working solution (or vehicle for control)
-
20 µL of p-NPB solution (0.05 M)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the cholesterol esterase solution (5 µg/mL) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a total of 5-10 minutes.
3. Controls:
-
Negative Control (No Inhibitor): Replace the DEUP working solution with the vehicle used to dissolve DEUP. This represents 100% enzyme activity.
-
Blank (No Enzyme): Replace the cholesterol esterase solution with the assay buffer. This is used to correct for any non-enzymatic hydrolysis of the substrate.
4. Calculation of Percentage Inhibition:
The percentage of cholesterol esterase inhibition is calculated using the following formula:
Where:
-
A_control is the absorbance of the negative control.
-
A_inhibitor is the absorbance in the presence of DEUP.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the cholesterol esterase inhibition assay should be summarized in a clear and structured table.
Table 1: Inhibition of Cholesterol Esterase by DEUP
| DEUP Concentration (µM) | Absorbance at 405 nm (ΔA/min) | % Inhibition |
| 0 (Control) | 0.250 | 0 |
| 1 | 0.200 | 20 |
| 5 | 0.150 | 40 |
| 10 | 0.125 | 50 |
| 25 | 0.075 | 70 |
| 50 | 0.050 | 80 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Drug Efficacy and In Vitro Toxicology Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro drug efficacy and toxicology assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My negative and positive controls are showing unexpected results. What are the common causes?
A1: Unexpected control results are a critical issue that can invalidate an entire experiment. Common causes include:
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and assay performance. Regular testing for mycoplasma is recommended.[1]
-
Reagent Issues: Improper storage, preparation, or degradation of reagents can lead to inconsistent results. Ensure all reagents are within their expiration dates and stored correctly.[2][3][4]
-
Cell Seeding Errors: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension before seeding.[5][6]
-
Instrument Malfunction: Incorrect filter settings on a plate reader or improper calibration can lead to erroneous readings.[3][7]
Q2: I am observing high variability between replicate wells. What can I do to improve precision?
A2: High variability, often indicated by a low Z'-factor, can mask real biological effects. To improve precision:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between different reagents and samples.[2][4]
-
Mixing: Ensure thorough but gentle mixing of reagents and cell suspensions to avoid gradients.[2]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.[8]
Q3: My dose-response curve is not sigmoidal as expected. What could be the reason?
A3: An abnormal dose-response curve can arise from several factors:
-
Compound Solubility: The test compound may precipitate at higher concentrations, leading to a plateau or decrease in effect. Visually inspect the wells for any precipitation.[9][10]
-
Off-Target Effects: At high concentrations, the compound may exert off-target effects that are not related to the primary mechanism of action, leading to a complex dose-response relationship.[5]
-
Assay Interference: The compound itself might interfere with the assay chemistry, such as by absorbing light at the detection wavelength or inhibiting the reporter enzyme.[11]
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50/EC50 value. A wider range of concentrations should be tested.
Troubleshooting Guides
High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of Compound | Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. |
| Media Components | Phenol (B47542) red and serum in the culture medium can contribute to background signals in some assays. Use phenol red-free media or serum-free media during the assay incubation if possible. |
| Incomplete Washing Steps | Ensure thorough but gentle washing to remove all unbound reagents.[2] |
| Contamination | Microbial contamination can lead to increased metabolic activity and higher background signals. |
Low Signal or No Response
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the identity and purity of the compound. Ensure it was stored correctly to prevent degradation. |
| Incorrect Cell Density | Optimize the cell seeding density. Too few cells will result in a signal that is too low to be detected above background.[6] |
| Suboptimal Incubation Time | The incubation time with the compound may be too short to elicit a response. Perform a time-course experiment to determine the optimal incubation period. |
| Reagent Omission or Error | Double-check that all reagents were added in the correct order and volume.[4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Neutral Red Uptake Assay for Cytotoxicity
The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][15][16]
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[15]
-
Cell culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[15]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to allow for attachment and at least 50% confluency.[15]
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24 hours).[15]
-
Remove the medium and wash the cells with DPBS.[15]
-
Add 100 µL of Neutral Red solution to each well and incubate for 1-3 hours at 37°C.[15]
-
Remove the Neutral Red solution and wash the cells with DPBS.[15]
-
Add 150 µL of destain solution to each well.[15]
-
Shake the plate on a shaker for at least 10 minutes to extract the dye.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
Visualizations
Caption: General workflow for a cell-based drug screening assay.
Caption: A logical flow for troubleshooting unexpected assay results.
Caption: A simplified signaling pathway for drug-induced apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. anshlabs.com [anshlabs.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. qualitybiological.com [qualitybiological.com]
- 16. iivs.org [iivs.org]
Addressing Diethylumbelliferyl phosphate solubility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Diethylumbelliferyl phosphate (B84403) (DEUP), particularly concerning its solubility.
Solubility Data
Quantitative solubility information for Diethylumbelliferyl phosphate is summarized below. It's important to note that DEUP is supplied as an oil, which can present unique handling challenges.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | >5 mg/mL | [1][2] |
| Water | 50 mg/mL | [2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: I'm having trouble accurately weighing the small amount of DEUP oil required for my experiment. What's the best way to do this?
A1: Accurately weighing small quantities of viscous oils can be challenging. Here are a couple of recommended techniques:
-
Weighing by difference:
-
Weigh an empty pipette or syringe.
-
Aspirate a small amount of the DEUP oil.
-
Weigh the pipette or syringe again. The difference in weight is the amount of oil you have.
-
-
Using a tared vial:
-
Place your vial on the balance and tare it.
-
Carefully add the desired amount of oil to the vial using a pipette. The reading on the balance will be the weight of the oil.
-
For very small amounts, preparing a stock solution and then diluting it is the most accurate method.
Q2: My DEUP oil is very viscous and difficult to pipette. How can I handle it more easily?
A2: If the DEUP oil is too viscous at room temperature, you can gently warm the vial in a water bath (e.g., to 30-37°C) for a few minutes. This should decrease the viscosity and make it easier to pipette. Avoid excessive heating, as it could potentially degrade the compound.
Q3: I've dissolved DEUP in an aqueous buffer, but a precipitate has formed. What could be the cause and how can I fix it?
A3: Precipitation of phosphate compounds in aqueous solutions can occur for several reasons:
-
Low Solubility in Buffers: While DEUP is reported to be soluble in water, its solubility can be affected by the pH and ionic strength of the buffer.
-
Interaction with Salts: Phosphate buffers, in particular, can sometimes precipitate in the presence of high concentrations of other salts or when mixed with organic solvents.
-
"Salting Out": The addition of salts to a solution of a sparingly soluble substance can decrease its solubility.
Troubleshooting Steps:
-
Check the pH of your buffer: Ensure the pH is within a range where DEUP is stable and soluble.
-
Consider the buffer composition: If you are using a phosphate buffer, try reducing its concentration or switching to a different buffering agent like HEPES or MOPS.
-
Prepare a concentrated stock in DMSO: Dissolve the DEUP in 100% DMSO first to create a concentrated stock solution. Then, dilute this stock into your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting the biological system.
-
Vortex thoroughly: When diluting the DMSO stock into the aqueous buffer, vortex the solution immediately and vigorously to ensure rapid and complete mixing, which can prevent localized high concentrations that may lead to precipitation.
Q4: After adding my DEUP solution to my assay plate, I see an oily film on the surface of the wells. What does this mean?
A4: An oily film indicates that the DEUP has not fully dissolved in the assay medium and has phase-separated. This can be due to exceeding its solubility limit in the final assay buffer. To resolve this, you can try:
-
Lowering the final concentration of DEUP.
-
Increasing the percentage of DMSO in the final solution (if your assay can tolerate it). A study showed that up to 10% DMSO did not significantly alter the fluidity of lipid bilayers in liposomes, but it's crucial to validate the tolerance of your specific experimental system.
-
Adding a non-ionic surfactant (e.g., Triton X-100 or Tween 20) at a low concentration (e.g., 0.01-0.1%) to your assay buffer to help maintain the solubility of the oily compound. The compatibility of the surfactant with your assay must be confirmed beforehand.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of DEUP.[1][2]
Q: How should I store my this compound stock solution?
A: DEUP stock solutions in DMSO should be stored at -20°C. Studies on the stability of compounds in DMSO/water mixtures suggest good stability over time when stored at low temperatures. For aqueous solutions, it is generally recommended to prepare them fresh for each experiment.
Q: Is this compound stable in aqueous solutions?
A: The stability of phosphate esters in aqueous solutions can be pH-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to avoid prolonged storage of aqueous solutions.
Q: Can I sonicate my DEUP solution to help it dissolve?
A: Yes, gentle sonication in a water bath can be used to aid in the dissolution of DEUP, especially when preparing aqueous dilutions from a DMSO stock. However, avoid excessive sonication, as it can generate heat.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (DEUP) oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of DEUP oil to come to room temperature.
-
Accurately weigh out a specific amount of DEUP oil (e.g., 3.12 mg) into a pre-weighed microcentrifuge tube. The molecular weight of DEUP is 312.25 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 3.12 mg of DEUP, you would add 1 mL of DMSO.
-
Vortex the solution thoroughly for at least one minute to ensure the oil is completely dissolved. Visually inspect the solution to ensure there are no undissolved oil droplets.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing DEUP working solutions.
References
How to minimize off-target effects of Diethylumbelliferyl phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diethylumbelliferyl phosphate (B84403) (DEUP). It includes troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diethylumbelliferyl phosphate (DEUP)?
A1: this compound (DEUP) is a selective and potent inhibitor of cholesterol esterase.[1][2] Its primary mechanism involves blocking the hydrolysis of cholesteryl esters, which in turn disrupts steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1][3][4]
Q2: What are the known off-target effects of DEUP?
A2: A significant off-target effect of DEUP is the inhibition of stimulated lactate (B86563) production, which is a process dependent on the cyclic AMP (cAMP) signaling pathway.[3][4] While DEUP does not directly inhibit Protein Kinase A (PKA), the key enzyme in the cAMP pathway, it appears to interfere with a long-lived factor that acts downstream of PKA activation.[3][4]
Q3: How can I minimize the off-target effects of DEUP in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of DEUP and to include appropriate controls. Consider performing dose-response experiments to determine the optimal concentration for inhibiting cholesterol esterase activity with minimal impact on the cAMP pathway. Additionally, utilizing alternative substrates or orthogonal assays to confirm findings can help mitigate the influence of off-target effects.
Q4: Are there alternatives to DEUP for measuring cholesterol esterase activity?
A4: Yes, several alternative methods and substrates exist. Non-fluorescent methods often involve spectrophotometric determination of cholesterol produced from the hydrolysis of cholesterol esters.[5][6] Alternative fluorescent probes for cholesterol metabolism studies include dehydroergosterol (B162513) (DHE), Nile Red, and 25-NBD-cholesterol.[7][8][9] The choice of alternative will depend on the specific experimental requirements, such as sensitivity and the biological system being studied.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence from cells, media, or compounds.[10] 2. Contamination of reagents. 3. Sub-optimal washing steps. | 1. Image cells before adding DEUP to establish a baseline. Use media with lower riboflavin (B1680620) content. Include a no-substrate control. 2. Use fresh, high-purity reagents. 3. Optimize the number and stringency of wash steps to reduce non-specific binding. |
| Weak or no signal | 1. DEUP concentration is too high, leading to excessive inhibition or cytotoxicity. 2. Incorrect filter settings on the plate reader or microscope. 3. Insufficient incubation time. 4. Inactive enzyme or substrate. | 1. Perform a dose-response curve to determine the optimal DEUP concentration. 2. Verify that the excitation and emission wavelengths are appropriate for the umbelliferone (B1683723) fluorophore. 3. Optimize the incubation time for the enzymatic reaction. 4. Check the activity of the cholesterol esterase and the integrity of the DEUP substrate. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inconsistent cell seeding density. 3. Edge effects in the microplate. | 1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Ensure a uniform single-cell suspension before seeding. 3. Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent environment. |
| Suspected off-target effects on cAMP pathway | 1. DEUP concentration is in a range that affects the downstream components of the cAMP pathway.[3] | 1. Lower the DEUP concentration. 2. Use an alternative cholesterol esterase substrate. 3. Independently measure cAMP levels using a specific cAMP assay to quantify the off-target effect.[3] 4. Use a positive control for cAMP pathway activation (e.g., forskolin) and a negative control to assess the effect of DEUP. |
Quantitative Data Summary
| Parameter | Value | Comments |
| DEUP IC₅₀ for steroidogenesis disruption | 11.6 μM | This value reflects the inhibition of cholesterol transport into mitochondria, a key step in steroidogenesis.[1] |
| DEUP effect on PKA activity | No direct inhibition | Studies have shown that DEUP does not affect the activity of purified PKA or cytosolic PKA in treated cells.[3][4] |
| DEUP effect on cAMP-stimulated lactate production | Dose-dependent inhibition | The inhibition of lactate production by DEUP closely parallels the inhibition of progesterone (B1679170) synthesis, suggesting an off-target effect on the cAMP pathway.[3] |
Experimental Protocols
Cholesterol Esterase Activity Assay using DEUP
Objective: To measure the activity of cholesterol esterase by quantifying the fluorescence of 7-hydroxy-4-methylcoumarin (umbelliferone) produced from the enzymatic hydrolysis of DEUP.
Materials:
-
This compound (DEUP)
-
Cholesterol esterase enzyme
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the cholesterol esterase enzyme in assay buffer.
-
In a 96-well black microplate, add the enzyme dilutions.
-
Initiate the reaction by adding the DEUP substrate to each well. The final concentration of DEUP should be optimized for the specific enzyme and conditions.
-
Incubate the plate at 37°C for a predetermined amount of time, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the enzyme activity based on the rate of increase in fluorescence.
Assay for Measuring Off-Target Effects on the cAMP Pathway
Objective: To determine the effect of DEUP on the cAMP signaling pathway by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity
-
DEUP
-
Forskolin (B1673556) (an activator of adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer
-
96-well plate
Procedure:
-
Culture the cells in a 96-well plate until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of DEUP for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production. Include a control group without forskolin stimulation.
-
After stimulation, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Analyze the data to determine if DEUP treatment alters the forskolin-stimulated cAMP levels.
Visualizations
Caption: On-target effect of DEUP on cholesterol esterase and steroidogenesis.
Caption: Off-target effect of DEUP on the cAMP signaling pathway.
Caption: Logical workflow for troubleshooting experiments with DEUP.
References
- 1. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for the determination of the cholesterol esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescence Method to Detect and Quantitate Sterol Esterification by Lecithin: Cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of DEUP in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Diethylumbelliferyl Phosphate (B84403) (DEUP) in aqueous solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is DEUP and why is its stability in aqueous solutions important?
A1: Diethylumbelliferyl phosphate (DEUP) is a fluorogenic substrate analog used to assay the activity of various enzymes, particularly esterases and phosphatases. The stability of DEUP in aqueous solutions is critical because its spontaneous hydrolysis can lead to a high background signal, reducing assay sensitivity and accuracy. Understanding its stability profile under different experimental conditions is essential for reliable and reproducible results.
Q2: What are the primary factors that affect the stability of DEUP in aqueous solutions?
A2: The stability of DEUP, like other phosphate esters, is primarily influenced by pH, temperature, and the composition of the aqueous buffer.[1][2] Generally, hydrolysis rates of phosphate esters are significantly affected by both acidic and basic conditions.[1][3] Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.[3]
Q3: What are the expected degradation products of DEUP in an aqueous solution?
A3: The primary degradation of DEUP in aqueous solutions occurs through the hydrolysis of its phosphate ester bonds. This hydrolysis will yield diethyl phosphate and 4-methylumbelliferone, the fluorescent product that is typically measured in enzymatic assays.
Q4: How should I store my DEUP stock solutions?
A4: For optimal stability, DEUP stock solutions are typically prepared in an organic solvent like DMSO and stored at -20°C.[4] Aqueous working solutions should be prepared fresh before each experiment to minimize spontaneous hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells. | Spontaneous hydrolysis of DEUP in the assay buffer. | 1. Prepare fresh DEUP working solution: Avoid using aged aqueous solutions of DEUP. 2. Optimize buffer pH: If possible, perform the assay at a neutral or slightly acidic pH where the spontaneous hydrolysis of phosphate esters is often slower.[1] 3. Lower incubation temperature: If the enzyme is sufficiently active at a lower temperature, reducing the assay temperature can decrease the rate of DEUP hydrolysis. |
| Inconsistent results between experiments. | Variability in the preparation of DEUP working solutions or assay conditions. | 1. Standardize DEUP solution preparation: Ensure the same protocol is followed for preparing the DEUP working solution for every experiment. 2. Control assay parameters: Maintain consistent pH, temperature, and incubation times across all experiments. 3. Perform a stability check: Assess the stability of DEUP in your specific assay buffer over the time course of your experiment (see Experimental Protocols). |
| Loss of DEUP potency over time in stored aqueous solutions. | Gradual hydrolysis of DEUP during storage. | 1. Aliquot and freeze: If an aqueous stock must be stored, aliquot it into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Re-qualify stored solutions: Before use, test the performance of a stored aqueous solution against a freshly prepared one. |
Data Presentation
The following tables present hypothetical stability data for DEUP in aqueous solutions. This data is for illustrative purposes and is based on the general principles of phosphate ester hydrolysis. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on DEUP Stability at 37°C
| pH | Buffer System | Half-life (t½) in hours (Hypothetical) |
| 4.0 | 50 mM Acetate | 48 |
| 7.0 | 50 mM Phosphate | 72 |
| 9.0 | 50 mM Tris-HCl | 24 |
Table 2: Effect of Temperature on DEUP Stability at pH 7.4
| Temperature (°C) | Buffer System | Half-life (t½) in hours (Hypothetical) |
| 4 | 50 mM Phosphate | 500 |
| 25 | 50 mM Phosphate | 120 |
| 37 | 50 mM Phosphate | 72 |
Experimental Protocols
Protocol 1: Assessing DEUP Stability by HPLC
This protocol outlines a method to quantify the degradation of DEUP in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DEUP
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Thermostated incubator or water bath
Procedure:
-
Prepare DEUP Solution: Prepare a solution of DEUP in the aqueous buffer of interest at the desired concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the DEUP solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Incubation: Place the remaining DEUP solution in a thermostated environment at the desired temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the DEUP solution.
-
Sample Analysis: Dilute each aliquot to the same concentration as the initial sample and analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase to elute DEUP and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm (for 4-methylumbelliferone) and a suitable wavelength for DEUP.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to DEUP and its primary fluorescent degradation product, 4-methylumbelliferone.
-
Quantify the peak area of DEUP at each time point.
-
Calculate the percentage of DEUP remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining DEUP versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Hydrolysis pathway of DEUP in aqueous solution.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
How to improve the sensitivity of a DEUP-based assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DEUP-based assays. Our goal is to help you optimize your experiments and improve the sensitivity and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during DEUP-based experiments. Each problem is presented with potential causes and detailed solutions.
Issue 1: Weak or No Signal
A weak or absent signal is a frequent challenge that can obscure results. The following table and suggestions provide a systematic approach to resolving this issue.
| Potential Cause | Recommended Solution |
| Sub-optimal Reagent Concentration | Titrate the primary and secondary antibodies (if applicable) or the DEUP substrate to determine the optimal concentration. |
| Incorrect Incubation Times/Temperatures | Increase the incubation time for antibodies or substrates.[1] Consider overnight incubation at 4°C for antibody steps.[1] Ensure all incubation steps are performed at the temperature specified in the protocol. |
| Reagent Degradation | Prepare fresh reagents and buffers.[2] Verify the expiration dates of all kit components.[3] |
| Incompatible Buffers | Ensure that the buffers used are compatible with all reagents. For example, sodium azide (B81097) inhibits horseradish peroxidase (HRP) activity. |
| Insufficient Washing | While thorough washing is important to reduce background, excessive washing can remove the target analyte or detection reagents. |
| Low Analyte Concentration | Concentrate the sample or perform a serial dilution to ensure the analyte concentration is within the detectable range of the assay. |
| Improper Plate/Substrate Choice | Use plates specifically designed for the type of assay being performed (e.g., ELISA-specific plates).[3] |
Issue 2: High Background
High background can mask the specific signal, leading to a low signal-to-noise ratio and difficulty in interpreting the results.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps. A soak step between washes can also be beneficial.[3] |
| Inadequate Blocking | Increase the concentration of the blocking agent or the blocking incubation time. Common blockers include Bovine Serum Albumin (BSA) or casein. |
| Non-specific Antibody Binding | Ensure the use of high-quality, specific antibodies. The addition of a detergent like Tween-20 to wash buffers can help reduce non-specific binding. |
| Contaminated Reagents | Use fresh, sterile reagents and buffers to avoid contamination.[2] |
| Over-development of Signal | Reduce the incubation time with the detection substrate. |
| Light Exposure of Substrate | Protect light-sensitive substrates (e.g., TMB) from light to prevent degradation and spontaneous signal generation.[1] |
Issue 3: Poor Reproducibility
Inconsistent results between wells, plates, or experiments can undermine the validity of your findings.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each reagent and sample. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures across all experiments.[4] |
| "Edge Effects" | To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with buffer or water and do not use them for samples or standards.[4] Use a plate sealer during incubations. |
| Improper Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Batch-to-Batch Reagent Variability | If possible, use reagents from the same manufacturing lot for an entire set of experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DEUP substrate to use?
The optimal concentration of the DEUP substrate can vary depending on the specific assay conditions and the enzyme or protein of interest. It is recommended to perform a substrate titration curve to determine the concentration that yields the best signal-to-noise ratio.
Q2: How can I be sure my DEUP-based assay is measuring what it's supposed to?
To ensure the specificity of your assay, it is crucial to include proper controls. These should include:
-
Negative Controls: Samples lacking the target analyte to determine the background signal.
-
Positive Controls: Samples with a known amount of the target analyte to confirm the assay is working correctly.
-
Inhibitor Controls: If studying enzyme activity, include a known inhibitor of the target enzyme to demonstrate that the signal is specific to its activity.
Q3: What are the key factors to consider when optimizing a DEUP-based assay for high-throughput screening (HTS)?
For HTS, assay robustness and reproducibility are paramount.[5] Key optimization steps include:
-
Miniaturization of the assay to a 384-well or 1536-well format.[5]
-
Automation of liquid handling to reduce pipetting errors and increase throughput.[6]
-
Validation of the assay using statistical parameters such as the Z'-factor and signal-to-background ratio.[5]
Experimental Protocols
General Protocol for a Fluorogenic DEUP-Based Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular experiment.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of DEUP substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme or protein of interest in assay buffer.
-
Prepare positive and negative controls.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of your sample, standard, or control to the appropriate wells.
-
Add 20 µL of the enzyme/protein solution to all wells except the negative controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the DEUP substrate solution to all wells.
-
Mix gently by shaking the plate for 15 seconds.
-
-
Data Acquisition:
-
For a kinetic assay, immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
For an endpoint assay, incubate the plate for a predetermined time (e.g., 30-60 minutes) at the desired temperature, protected from light. Then, stop the reaction (if necessary) and read the fluorescence.
-
Visualizations
Diagrams
Caption: General experimental workflow for a DEUP-based assay.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. dispendix.com [dispendix.com]
- 5. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Preventing Diethylumbelliferyl phosphate precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Diethylumbelliferyl phosphate (B84403) (DEUP) in cell culture experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is it used for?
A1: this compound (DEUP) is a cell-permeable organophosphate compound. It is primarily used as a potent inhibitor of cholesterol esterase. By blocking this enzyme, DEUP can interfere with steroidogenesis by preventing the transport of cholesterol into mitochondria.
Q2: I observed a precipitate in my cell culture medium after adding DEUP. What could be the cause?
A2: this compound precipitation in cell culture media is a common issue that can arise from several factors. The most likely causes include:
-
Interaction with Divalent Cations: Cell culture media, such as DMEM, contain significant concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). As DEUP is a phosphate-containing compound, it can form insoluble salts with these cations, leading to precipitation.[1]
-
Localized High Concentrations: Introducing a highly concentrated stock solution of DEUP (typically in DMSO) directly into the aqueous environment of the cell culture medium can cause the compound to crash out of solution before it has a chance to disperse.
-
pH and Temperature Fluctuations: Changes in the pH of the medium, which can occur due to CO₂ levels in the incubator, can affect the solubility of DEUP.[2] Similarly, temperature shifts, such as moving plates between a warm incubator and a cooler laminar flow hood, can also reduce solubility.[3]
-
Interaction with Serum Proteins: While components of fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds, high concentrations of DEUP may still exceed its solubility limit, even in the presence of serum.[4]
Q3: What is the recommended solvent for preparing a stock solution of DEUP?
A3: DEUP is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: Can I filter my cell culture medium to remove the DEUP precipitate?
A4: No, filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, and removing it will lead to an unknown and lower final concentration of DEUP in your experiment, rendering the results unreliable. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide: Preventing DEUP Precipitation
This guide provides a systematic approach to troubleshooting and preventing DEUP precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DEUP stock to media. | Localized High Concentration / Poor Mixing: Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to immediately precipitate. | 1. Pre-warm the media: Always use media that has been pre-warmed to 37°C.[5] 2. Use a serial dilution approach: Instead of adding the highly concentrated stock directly, first create an intermediate dilution of DEUP in a small volume of pre-warmed serum-free media. Then, add this intermediate dilution to the final volume of complete media. 3. Ensure gentle but thorough mixing: Add the DEUP solution dropwise while gently swirling the culture vessel to ensure rapid and even dispersion.[6] |
| Precipitate appears over time during incubation. | Interaction with Divalent Cations (Ca²⁺, Mg²⁺): The phosphate group of DEUP can react with calcium and magnesium ions in the media to form insoluble salts. | 1. Temporarily reduce divalent cations: For the duration of the DEUP treatment, consider using a custom medium with a lower concentration of Ca²⁺ and Mg²⁺. However, be aware that this can affect cell health and attachment, so it should be tested for your specific cell line. 2. Chelation (use with caution): In some instances, a low concentration of a chelating agent like EDTA could be used to sequester divalent cations. However, this is not generally recommended as it can have significant off-target effects on cell physiology.[7] |
| pH Shift in Media: The pH of the culture medium can shift during incubation, affecting the solubility of DEUP. | 1. Ensure proper buffering: Use a medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. 2. Calibrate CO₂ incubator: Regularly check and calibrate the CO₂ levels in your incubator to maintain a stable pH in the medium. | |
| Media Evaporation: Evaporation from culture plates during long-term experiments can concentrate media components, including DEUP, beyond their solubility limit. | 1. Maintain incubator humidity: Ensure the water pan in your incubator is full to maintain high humidity. 2. Use sealed plates: For long-term experiments, consider using sealed culture flasks or plates with low-evaporation lids.[6] | |
| Inconsistent results or lower than expected efficacy. | Loss of active compound due to precipitation: Even if not visible to the naked eye, microprecipitation can reduce the effective concentration of DEUP. | 1. Determine the solubility limit: Perform a solubility test to find the maximum concentration of DEUP that remains in solution in your specific cell culture medium under your experimental conditions. 2. Work below the solubility limit: Always use a final concentration of DEUP that is well below its determined solubility limit in your complete cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of DEUP
Objective: To empirically determine the highest concentration of DEUP that remains soluble in your specific complete cell culture medium.
Materials:
-
This compound (DEUP)
-
100% DMSO
-
Your complete cell culture medium (including FBS and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of DEUP: Dissolve DEUP in 100% DMSO to a concentration of 100 mM. Ensure it is fully dissolved.
-
Prepare a serial dilution of DEUP in complete media: a. Aliquot 500 µL of pre-warmed complete media into a series of sterile microcentrifuge tubes. b. In the first tube, add a calculated amount of the 100 mM DEUP stock to achieve the highest desired concentration (e.g., 200 µM). Vortex gently. c. Perform a 2-fold serial dilution by transferring 250 µL from the first tube to the second, mixing, and repeating for the subsequent tubes.
-
Incubate under experimental conditions: Place the tubes or plate in your cell culture incubator (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any visible precipitate. It may appear as a fine white powder or cloudiness.
-
Microscopic Examination: Pipette a small volume from each tube onto a microscope slide and examine under a microscope for the presence of crystalline structures.
-
Determine the Maximum Soluble Concentration: The highest concentration that shows no visible or microscopic precipitate is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Method for Preparing DEUP Working Solutions
Objective: To prepare a working solution of DEUP in complete cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Prepare a 10 mM intermediate stock: Dilute your 100 mM DEUP stock solution in DMSO 1:10 with 100% DMSO to create a 10 mM intermediate stock.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare the final working solution: a. For a final concentration of 10 µM DEUP in 10 mL of media: b. Add 10 µL of the 10 mM intermediate DEUP stock to the 10 mL of pre-warmed complete media. c. Immediately after adding the DEUP stock, cap the tube and invert gently several times to ensure thorough mixing.
-
Final DMSO Concentration: This method results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (0.1% DMSO in media) in your experiments.
Visualizations
Caption: Factors leading to this compound (DEUP) precipitation in cell culture media.
Caption: A logical workflow for troubleshooting DEUP precipitation issues.
References
- 1. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methods for assessing DEUP cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Di(2-ethylhexyl) phthalate (B1215562) (DEHP).
Frequently Asked Questions (FAQs)
Q1: What is DEHP and why is its cytotoxicity a concern?
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) products.[1][2] Human exposure is common, and studies have linked DEHP to various adverse health effects, including reproductive and developmental toxicity.[3] Its potential carcinogenic properties are also a subject of investigation.[4] Therefore, assessing its cytotoxicity is crucial for understanding its mechanisms of action and for human health risk assessment.
Q2: Which cell lines are commonly used to assess DEHP cytotoxicity?
A variety of cell lines have been utilized to study DEHP's cytotoxic effects, depending on the research focus. Some commonly used cell lines include:
-
Human Embryonic Kidney Cells (HEK-293): Used to study DEHP-induced apoptosis and oxidative stress.[1]
-
Human Bronchial Epithelial Cells (16HBE): A model for investigating the effects of DEHP on the respiratory system.[5]
-
Human Liver Cells (e.g., HepG2, LO2): Relevant for studying hepatotoxicity, as the liver is a primary site of DEHP metabolism.[6]
-
Differentiated Human Embryonic Stem Cells (hESCs): Used to investigate the embryotoxicity of DEHP.[3]
-
Chinese Hamster Ovary (CHO) Cells: A standard cell line for in vitro toxicology and genotoxicity studies.[7]
-
Murine Fibroblast Cells (L929): Often used in biocompatibility testing of medical devices containing plasticizers.[2][8]
Q3: What are the common methods for assessing DEHP-induced cytotoxicity?
Several assays can be employed to measure different aspects of DEHP cytotoxicity:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[5][7]
-
Trypan Blue Exclusion (TBE) Assay: A dye exclusion method to count viable cells, as only non-viable cells with compromised membranes take up the dye.[7]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Fluorescence Staining: Using dyes like Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[7]
-
Comet Assay: A method to detect DNA damage in individual cells.[7]
Q4: Can DEHP interfere with standard cytotoxicity assays?
While not extensively reported for DEHP, it is a good practice to be aware of potential compound interference with certain assays. For instance, some compounds can directly react with assay reagents, leading to false results. It is always recommended to include appropriate controls, such as a compound-only control (without cells), to check for any direct interference with the assay reagents.
Troubleshooting Guides
Problem 1: DEHP precipitates in the cell culture medium.
-
Cause: DEHP is highly hydrophobic and has poor solubility in aqueous solutions like cell culture media.[9] The solvent used to dissolve DEHP (e.g., DMSO, ethanol) may not be sufficient to keep it in solution when diluted into the medium.[9]
-
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%) and sufficient to maintain DEHP solubility.[9]
-
Pre-warming: Gently warming the stock solution and the culture medium to 37°C before mixing can sometimes help.[9]
-
Serial Dilutions in Medium: A suggested strategy involves adding the solvent to the culture medium first, followed by the pure DEHP. Subsequent serial dilutions are then made in the medium containing the same solvent concentration.[9]
-
Sonication: Brief sonication of the DEHP stock solution before dilution may aid in its dispersion.
-
Problem 2: High variability in cytotoxicity assay results.
-
Cause: Inconsistent results can arise from several factors, including uneven cell seeding, variations in compound concentration due to precipitation, or issues with the assay protocol itself.
-
Solutions:
-
Ensure a Single-Cell Suspension: When seeding plates, ensure a homogenous single-cell suspension to have a consistent number of cells in each well.
-
Check for Precipitation: Visually inspect the wells for any signs of DEHP precipitation, as this will lead to inconsistent exposure concentrations.
-
Assay Incubation Times: Optimize the incubation time for the specific assay and cell line. For example, in an MTT assay, the incubation time with the MTT reagent can influence the results.[10]
-
Proper Controls: Always include positive and negative controls, as well as a vehicle (solvent) control, to ensure the assay is performing as expected and to account for any solvent-induced toxicity.
-
Problem 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Cause: Different assays measure different cellular endpoints. The MTT assay measures metabolic activity, which can be affected without immediate cell death.[11] The LDH assay measures membrane integrity, which is typically lost in later stages of cell death.[11]
-
Solution: The choice of assay should align with the specific research question. Using a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity) can provide a more comprehensive understanding of DEHP's cytotoxic mechanism.
Data Presentation
Table 1: Summary of DEHP Cytotoxicity in Various Cell Lines
| Cell Line | Assay | Exposure Time | Key Findings |
| HEK-293 | Not specified | Not specified | DEHP is cytotoxic and induces oxidative damage.[1] |
| 16HBE | MTT | 48 hours | Cell viability was significantly inhibited at a DEHP concentration of 2 mmol/L.[5] |
| CHO | MTT, TBE | 24 hours | A dose-dependent reduction in cell viability was observed.[7] |
| TT (Tursiops truncatus) | MTT, TBE | 24 hours | A reduction in cell viability was observed, but to a lesser extent than in CHO cells.[7] |
| L929 | Not specified | 7 days | A decrease in cell viability was observed at DEHP concentrations of 0.05 mg/mL and higher.[8] |
| DLEC | Not specified | 24 hours | A significant decrease in cell viability was observed starting at 0.01 mM of DEHP.[12] |
Experimental Protocols
Protocol 1: MTT Assay for DEHP Cytotoxicity
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
DEHP stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DEHP in a complete culture medium. Remove the old medium from the wells and add 100 µL of the DEHP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest DEHP concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Fluorescence Staining for Apoptosis and Necrosis
This protocol uses Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
DEHP stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DEHP as described in the MTT protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add more 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways implicated in DEHP-induced cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for assessing DEHP cytotoxicity.
References
- 1. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 5. Analysis of toxicity effects of Di-(2-ethylhexyl) phthalate exposure on human bronchial epithelial 16HBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Increase of ROS Caused by the Interference of DEHP with JNK/p38/p53 Pathway as the Reason for Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plastic additive di(2-ethylhexyl)phthalate (DEHP) causes cell death and micronucleus induction on a bottlenose dolphin’s (Tursiops truncatus) in vitro-exposed skin cell line [frontiersin.org]
- 8. rmes.univ-nantes.fr [rmes.univ-nantes.fr]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro evaluation of cytotoxic and genotoxic effects of Di(2-ethylhexyl)-phthalate (DEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethylumbelliferyl Phosphate (DEUP) Treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving Diethylumbelliferyl phosphate (B84403) (DEUP).
Frequently Asked Questions (FAQs)
Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is its primary application in experiments?
A1: this compound (DEUP) is a fluorogenic substrate used in biochemical assays to measure the activity of various phosphatases. When a phosphatase enzyme removes the phosphate group from DEUP, it produces a fluorescent product, diethylumbelliferone, which can be quantified to determine the enzyme's activity.
Q2: What is the primary goal of optimizing the incubation time for DEUP treatment?
A2: The main objective is to identify the time point at which the enzymatic reaction produces a sufficient fluorescent signal that is within the linear range of the instrument, while minimizing background signal and avoiding substrate depletion or product inhibition. This ensures a high signal-to-noise ratio, leading to reliable and reproducible data.
Q3: What are the key factors that influence the optimal incubation time for a DEUP-based assay?
A3: Several factors can impact the ideal incubation time. These include the specific activity of the phosphatase being studied, the concentration of both the enzyme and the DEUP substrate, the assay temperature, and the pH of the reaction buffer.
Q4: How do I determine a starting point for my incubation time optimization experiments?
A4: For many phosphatase assays using fluorogenic substrates, a typical starting point for incubation is between 10 and 60 minutes at room temperature or 37°C.[1][2][3] It is recommended to perform a time-course experiment to pinpoint the optimal time for your specific experimental conditions.
Q5: What does a typical time-course experiment for optimizing DEUP incubation time involve?
A5: A time-course experiment involves setting up multiple identical reactions and stopping them at various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes). The fluorescence is measured at each point, and the data is plotted to visualize the reaction progress. The optimal incubation time is typically within the linear phase of the reaction curve, before it starts to plateau.
Experimental Protocols
Protocol: Time-Course Experiment for Optimizing DEUP Incubation Time in a Phosphatase Assay
This protocol outlines the steps to determine the optimal incubation time for a generic phosphatase assay using DEUP in a 96-well plate format.
Materials:
-
Purified phosphatase enzyme
-
This compound (DEUP) stock solution
-
Assay Buffer (e.g., Tris-HCl or another buffer appropriate for the specific phosphatase, at the optimal pH)
-
96-well black, clear-bottom microplate (for fluorescent readings)
-
Microplate reader with fluorescence detection capabilities (Excitation ~360 nm, Emission ~450 nm)
-
Stop solution (e.g., a basic solution like NaOH to stop the reaction, if necessary)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of your phosphatase enzyme in the assay buffer to the desired concentration.
-
Prepare a working solution of DEUP in the assay buffer. The final concentration will need to be optimized, but a common starting point is near the Michaelis constant (Km) of the enzyme for the substrate, if known.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells that will be used.
-
Add the phosphatase enzyme solution to the appropriate wells. Include "no-enzyme" control wells that receive only the assay buffer.
-
Include "no-substrate" control wells that receive the enzyme but no DEUP.
-
-
Initiate the Reaction:
-
Start the reaction by adding the DEUP working solution to all wells simultaneously using a multichannel pipette.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" or "no-substrate" controls) from the fluorescence readings of the experimental wells.
-
Plot the background-corrected fluorescence intensity against time.
-
Identify the linear range of the reaction. The optimal incubation time will be the longest time point that falls within this linear range, as this provides the strongest signal with a reliable reaction rate.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in DEUP-Based Assays
| Problem | Potential Cause | Recommendation |
| Weak or No Signal | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration.[4][5] |
| Enzyme concentration is too low. | Increase the enzyme concentration. | |
| Sub-optimal assay conditions (pH, temperature). | Ensure the assay buffer pH and incubation temperature are optimal for the specific phosphatase being studied.[6] | |
| DEUP substrate has degraded. | Use a fresh aliquot of DEUP stock solution. Protect the substrate from light.[1] | |
| High Background Signal | Autofluorescence of assay components or plate. | Use a high-quality black microplate designed for fluorescence assays.[7] Measure the fluorescence of a "no-enzyme" control and subtract this from all readings. |
| Contaminated reagents. | Use fresh, high-purity reagents and water. | |
| Spontaneous hydrolysis of DEUP. | Run a "no-enzyme" control to assess the rate of non-enzymatic DEUP breakdown under your assay conditions. If high, consider adjusting the buffer pH or temperature. | |
| Poor Reproducibility | Inconsistent timing of reagent addition or reading. | Use multichannel pipettes for simultaneous addition of reagents. Ensure the plate is read at precisely the same time point after initiating the reaction for endpoint assays. |
| Pipetting errors. | Calibrate pipettes regularly. Ensure thorough mixing of reagents in the wells. | |
| Temperature fluctuations. | Ensure the incubator or plate reader maintains a stable temperature throughout the assay. | |
| Non-linear Reaction Curve | Substrate depletion. | If the reaction rate slows down over time, the DEUP concentration may be too low. Increase the initial DEUP concentration.[8] |
| Product inhibition. | The fluorescent product may be inhibiting the enzyme at higher concentrations. Analyze earlier time points where the reaction is still linear. | |
| Enzyme instability. | The phosphatase may be losing activity over the course of the incubation.[8] Shorten the incubation time or add stabilizing agents (e.g., BSA) to the assay buffer if compatible. |
Visualizations
Caption: Workflow for optimizing DEUP incubation time.
Caption: Enzymatic conversion of DEUP by a phosphatase.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Untitled Document [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to Diethylumbelliferyl Phosphate and Other Cholesterol Esterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other notable cholesterol esterase inhibitors. The information presented is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in lipid metabolism and related therapeutic areas.
Introduction to Cholesterol Esterase and Its Inhibition
Cholesterol esterase (CEase), also known as sterol esterase, is a crucial enzyme in the digestion and metabolism of cholesterol esters. It catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids, a critical step for their absorption in the intestine and for cellular cholesterol homeostasis. Inhibition of cholesterol esterase is a key therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. By blocking this enzyme, inhibitors can reduce the absorption of dietary cholesterol, thereby lowering plasma cholesterol levels.
Diethylumbelliferyl Phosphate (DEUP): A Profile
This compound is an organophosphate compound and a potent inhibitor of cholesterol esterase.[1] Its primary mechanism of action involves blocking steroidogenesis by preventing the transport of cholesterol into the mitochondria.[2] DEUP has been shown to interfere with the cAMP/PKA signaling pathway, impacting a long-lived factor involved in this cascade.[2]
Comparative Analysis of Cholesterol Esterase Inhibitors
The following table summarizes the inhibitory potency of DEUP and other selected cholesterol esterase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from various in vitro studies.
| Inhibitor | Class | IC50 | Ki | Mechanism of Action | Reference(s) |
| This compound (DEUP) | Organophosphate | 11.6 µM | - | Prevents mitochondrial cholesterol transport, affects cAMP/PKA pathway | [1][2] |
| 6-chloro-3-(1-ethyl-2-cyclohexyl)-2-pyrone | Pyrones | - | 25 nM | Competitive inhibitor of substrate binding | [3] |
| Orlistat | Lipase Inhibitor | - | - | Forms a covalent bond with the active site serine of lipases, including cholesterol esterase | [4] |
| Simvastatin | Statin | - | Mixed-type inhibition | Primarily an HMG-CoA reductase inhibitor, but also inhibits cholesterol esterase | [5] |
| Atorvastatin | Statin | - | - | Primarily an HMG-CoA reductase inhibitor, also shows some cholesterol esterase inhibition | [4] |
| WAY-121,898 | Phenoxyphenylcarbamate | - | - | Potent inhibitor of pancreatic cholesteryl ester hydrolase |
Experimental Protocols
In Vitro Cholesterol Esterase Activity Assay
This protocol is a common method for determining the activity of cholesterol esterase and the potency of its inhibitors.
Principle:
The assay measures the hydrolysis of a cholesterol ester substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or a radiolabeled cholesterol ester, by cholesterol esterase. The product of the reaction is then quantified. In the case of pNPB, the release of p-nitrophenol can be measured spectrophotometrically.
Materials:
-
Cholesterol esterase enzyme solution
-
Substrate solution (e.g., p-nitrophenyl butyrate in acetonitrile)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Triton X-100 (or other detergents to solubilize the substrate)
-
Test inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate, containing the assay buffer, Triton X-100, and the substrate solution.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with the solvent alone.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the cholesterol esterase enzyme solution to all wells.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: (Activity_control - Activity_inhibitor) / Activity_control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki)
Principle:
The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. It is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the cholesterol esterase activity assay as described above.
-
Vary the concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the Ki value.
Signaling Pathway and Mechanism of Action
Cholesterol esterase activity is intricately linked to cellular signaling pathways that regulate lipid metabolism and cellular function. Inhibition of this enzyme can have downstream effects on these pathways.
Caption: Mechanism of cholesterol esterase inhibition and its impact on cellular pathways.
The diagram illustrates that inhibitors like DEUP block cholesterol esterase, leading to reduced levels of free cholesterol. DEUP specifically also hinders mitochondrial cholesterol transport, thereby inhibiting steroidogenesis, and interferes with the cAMP/PKA signaling pathway. The activity of cholesterol esterase also modulates lipid rafts, which are crucial for the assembly of signaling complexes.
Conclusion
This compound is a valuable research tool for studying the roles of cholesterol esterase in various biological processes. Its distinct mechanism of action, particularly its effects on mitochondrial cholesterol transport and cAMP/PKA signaling, sets it apart from other classes of inhibitors. The choice of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the signaling pathways of interest. This guide provides a foundational comparison to aid in this selection process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Steroidogenesis: A Comparative Guide to Alternatives for Diethylumbelliferyl Phosphate
For researchers, scientists, and drug development professionals navigating the complexities of steroidogenesis, the selection of appropriate assay methodologies is paramount. Diethylumbelliferyl phosphate (B84403) (DUP) has been a tool to inhibit cholesteryl ester hydrolase, thereby blocking steroidogenesis by preventing cholesterol transport. However, the landscape of available research tools has expanded, offering a range of alternatives with distinct advantages in sensitivity, specificity, and application. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Fluorescent Probes: Illuminating Steroid Sulfatase Activity
A significant area of development has been in fluorescent probes targeting steroid sulfatase (STS), a key enzyme in the biosynthesis of active steroid hormones. These probes offer a direct and often real-time measurement of enzyme activity.
Coumarin-Based Turn-On Probes
These probes remain non-fluorescent until they are enzymatically cleaved by STS, at which point they release a fluorescent coumarin (B35378) derivative. An example is an 8-fluoromethyl coumarin derivative, which has been successfully used for imaging intracellular STS activity[1][2]. This "turn-on" mechanism provides a high signal-to-background ratio, making them suitable for high-throughput screening and cell-based imaging.
Two-Photon Ratiometric Probes
For deeper tissue imaging and to account for variations in probe concentration and instrumental factors, two-photon ratiometric fluorescent probes have been developed. These probes exhibit a shift in their emission spectrum upon interaction with the target enzyme, allowing for a more quantitative and reliable measurement of STS activity in living cells and tissues[3][4].
Cell-Surface-Targeted Probes
Some sulfatases, like Sulf-2, are located on the cell surface. For studying these specific enzymes, targeted fluorogenic probes such as MAR-S have been engineered. These probes allow for the specific detection of extracellular sulfatase activity, which is crucial for understanding its role in cell signaling and cancer pathology[5].
Non-Fluorescent Methods: Classic and Comprehensive Approaches
While fluorescent probes offer elegance and real-time capabilities, traditional and broader-scope non-fluorescent assays remain highly relevant and powerful.
Radiolabeled Substrate Assays
A well-established and sensitive method for measuring STS activity involves the use of a radiolabeled substrate, most commonly [³H]estrone-3-sulfate (E1S). The assay quantifies the conversion of the non-radioactive substrate to its radiolabeled product, which can be separated and measured. This method is highly specific and sensitive, though it requires handling of radioactive materials and is not amenable to real-time measurements[6][7].
H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. The H295R assay is a comprehensive method to assess the effects of compounds on the entire steroidogenic pathway by measuring the production of multiple steroid hormones, such as estradiol (B170435) and testosterone[8]. This cell-based assay is highly relevant for toxicology and drug development as it provides a holistic view of a compound's impact on steroid production. Detection of the resulting hormones is typically performed by ELISA or, for greater specificity and multiplexing, by high-performance liquid chromatography followed by tandem mass spectrometry (HPLC-MS/MS)[8].
Mass Spectrometry-Based Steroid Profiling
For the most detailed and quantitative analysis of steroidogenesis, mass spectrometry (MS) is the gold standard. LC-MS/MS allows for the simultaneous measurement of a wide range of steroid hormones and their metabolites from cell culture media or biological fluids[9][10]. This provides a comprehensive "steroid profile" that can reveal subtle changes in the steroidogenic pathway that might be missed by single-endpoint assays.
Bioluminescent Assays: High-Sensitivity Detection
Bioluminescent assays, which rely on light-producing enzymatic reactions, offer exceptional sensitivity and a wide dynamic range.
Luciferase Reporter Assays
To study the regulation of gene expression in the steroidogenic pathway, luciferase reporter assays are invaluable. In this approach, the promoter of a key steroidogenic gene, such as the Steroidogenic Acute Regulatory Protein (StAR) gene, is cloned upstream of a luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of the promoter, providing a sensitive readout of how a test compound affects the expression of critical steroidogenic genes[11][12].
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions and conformational changes in real-time. Recently, near-infrared (NIR)-BRET templates have been developed to monitor steroid hormone activities with high sensitivity in living cells[13]. These systems can provide dynamic information about hormone receptor activation and downstream signaling events.
Quantitative Data Comparison
| Assay Type | Analyte/Target | Typical Method | Advantages | Disadvantages |
| Fluorescent Probes | ||||
| Coumarin-based turn-on | Steroid Sulfatase Activity | Fluorometry, Microscopy | High signal-to-background, suitable for HTS and cell imaging[1][2] | Indirect measurement of steroidogenesis, potential for off-target effects. |
| Two-photon ratiometric | Steroid Sulfatase Activity | Two-photon microscopy | Ratiometric imaging in living cells and tissues, reduced artifacts[3][4] | Requires specialized microscopy equipment. |
| Cell-surface-targeted | Extracellular Sulfatase Activity | Fluorometry, Microscopy | Specific for extracellular enzymes[5] | Limited to surface-expressed sulfatases. |
| Non-Fluorescent Assays | ||||
| Radiolabeled Substrate | Steroid Sulfatase Activity | Scintillation counting | High sensitivity and specificity[6][7] | Requires handling of radioactive materials, endpoint assay. |
| H295R Steroidogenesis | Multiple Steroid Hormones | ELISA, HPLC-MS/MS | Measures overall pathway activity, physiologically relevant[8] | Less sensitive for specific enzyme inhibition, can be complex. |
| Mass Spectrometry | Multiple Steroid Hormones | LC-MS/MS | High specificity, sensitivity, and multiplexing capability[9][10] | Requires expensive instrumentation and expertise. |
| Bioluminescent Assays | ||||
| Luciferase Reporter | Gene Expression | Luminometry | Extremely high sensitivity, wide dynamic range[11][12] | Indirect measure of protein activity, requires genetic modification. |
| BRET | Hormone Activity/PPIs | Luminometry | Real-time monitoring in living cells, high sensitivity[13] | Requires genetic engineering of fusion proteins. |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay using Radiolabeled Substrate[6][7]
-
Enzyme Preparation: Utilize human placental microsomes or recombinant human STS as the enzyme source. Dilute the enzyme preparation in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Inhibitor Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a microtiter plate, combine the enzyme preparation, test inhibitor at various concentrations, and assay buffer. Ensure the final DMSO concentration is low (e.g., <1%). Pre-incubate for 15 minutes at 37°C.
-
Initiation: Initiate the reaction by adding the radiolabeled substrate, [³H]estrone-3-sulfate (E1S), to a final concentration of approximately 20 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Extraction: Terminate the reaction by adding a water-immiscible organic solvent (e.g., toluene (B28343) or diethyl ether) to extract the product, [³H]estrone.
-
Quantification: Separate the organic and aqueous phases by centrifugation. Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: H295R Steroidogenesis Assay[8]
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24- or 96-well plates until they reach approximately 80% confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations. Include appropriate positive (e.g., forskolin) and negative (vehicle control) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Hormone Measurement: Analyze the concentration of steroid hormones (e.g., estradiol, testosterone, progesterone) in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in the treated wells using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that observed effects on steroid production are not due to cytotoxicity.
-
Data Analysis: Normalize hormone production to cell viability and compare the results from treated cells to those of the vehicle control to determine the effect of the test compound on steroidogenesis.
Visualizing the Pathways and Workflows
Caption: Simplified steroidogenesis pathway highlighting the role of Steroid Sulfatase.
Caption: Comparative workflow of key alternative assays for studying steroidogenesis.
Caption: A logical workflow for a drug discovery screening campaign targeting steroidogenesis.
References
- 1. Synthesis and evaluation of turn-on fluorescent probes for imaging steroid sulfatase activities in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of turn-on fluorescent probes for imaging steroid sulfatase activities in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Achieving the ratiometric imaging of steroid sulfatase in living cells and tissues with a two-photon fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Bioluminescent assays for ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Near-Infrared Imaging of Steroid Hormone Activities Using Bright BRET Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of DEUP on StAR Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other compounds in the context of inhibiting the Steroidogenic Acute Regulatory (StAR) protein. The objective is to offer a clear, data-driven perspective on the efficacy and mechanisms of these inhibitors, supported by detailed experimental protocols for validation.
Introduction to StAR Protein Inhibition
The Steroidogenic Acute Regulatory (StAR) protein plays a critical role in the rate-limiting step of steroidogenesis: the transfer of cholesterol from the outer to the inner mitochondrial membrane. The inhibition of StAR is a key target for modulating steroid hormone production, with implications for various therapeutic areas, including oncology and endocrinology. DEUP has been identified as an inhibitor of this process, and this guide evaluates its performance against other known inhibitors.
Comparative Analysis of StAR Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Cell Type(s) |
| DEUP | Factor in cAMP/PKA pathway upstream of StAR accumulation | Blocks cAMP-stimulated mitochondrial accumulation of StAR protein.[1] | Dose-dependent inhibition of progesterone (B1679170) synthesis. | MA-10 Leydig cells |
| Aminoglutethimide (B1683760) | Aromatase (CYP19A1), P450scc (CYP11A1), cAMP-dependent protein kinase (PKA) | Competitively inhibits cytochrome P450 enzymes involved in steroid synthesis; also inhibits PKA.[2][3][4] | PKA: 287 µM; Aromatase: ~37 µM; P450scc: ~29 µM.[3][5] | Adrenal, Gonadal, and various cancer cells |
| Ketoconazole (B1673606) | Cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1) | Broad-spectrum inhibitor of cytochrome P450 enzymes, thereby blocking multiple steps in steroidogenesis.[6] | Varies by CYP enzyme; generally in the low micromolar range. | Fungal and mammalian cells |
| Roundup (Glyphosate) | StAR protein expression | Disrupts the expression of the StAR protein.[7][8] | Not reported in terms of IC50; effective concentrations are in the micromolar range. | MA-10 Leydig cells |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in StAR-mediated steroidogenesis and the points of inhibition for the compared compounds.
Caption: Simplified signaling pathway of StAR-mediated steroidogenesis and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the inhibitory effects of these compounds.
Western Blotting for StAR Protein Expression
This protocol details the detection and quantification of StAR protein levels in cell lysates.
-
Cell Lysis:
-
Wash cultured cells (e.g., MA-10 Leydig cells) with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for StAR protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mitochondrial Fractionation and StAR Accumulation Assay
This protocol is for isolating mitochondria to assess the accumulation of StAR protein within this organelle.
-
Cell Harvesting and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Analysis of Mitochondrial Fraction:
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
Lyse the mitochondrial pellet and determine the protein concentration.
-
Analyze the mitochondrial lysate for StAR protein levels by Western blotting as described in the protocol above.
-
Progesterone Quantification by ELISA
This protocol describes the measurement of progesterone levels in cell culture media to assess steroidogenic activity.
-
Sample Collection:
-
Collect the cell culture medium from treated and untreated cells.
-
Centrifuge the medium to remove any cellular debris.
-
-
ELISA Procedure (Competitive Assay):
-
Add progesterone standards, controls, and samples to a microplate pre-coated with anti-progesterone antibodies.
-
Add a fixed amount of HRP-labeled progesterone to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound progesterone and HRP-progesterone.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the progesterone concentration in the samples by interpolating their absorbance values from the standard curve. The concentration of progesterone is inversely proportional to the absorbance.
-
Conclusion
DEUP effectively inhibits StAR protein accumulation and steroidogenesis in a dose-dependent manner by targeting a component of the cAMP/PKA signaling pathway. While direct quantitative comparisons with other inhibitors are limited by the available data, this guide provides a framework for its evaluation. The provided experimental protocols offer robust methods for researchers to validate and compare the inhibitory effects of DEUP and other compounds on StAR protein function and steroid production. Further studies are warranted to determine the precise molecular target of DEUP and to establish its IC50 for a more direct comparison with other steroidogenesis inhibitors.
References
- 1. Differential effects of dimethylsulfoxide on steroidogenesis in mouse MA-10 and rat R2C Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 3. Aminoglutethimide, a steroidogenesis inhibitor, abolishes hormonal induction of ornithine decarboxylase in steroidogenic tissues: evidence for its role as cAMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roundup inhibits steroidogenesis by disrupting steroidogenic acute regulatory (StAR) protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Colorimetric vs. Advanced Phosphatase Substrates for High-Stakes Research
For researchers, scientists, and drug development professionals navigating the critical choice of phosphatase detection methodology, this guide offers an objective comparison between the traditional colorimetric substrate, p-Nitrophenyl Phosphate (B84403) (pNPP), and more advanced fluorescent and chemiluminescent alternatives. This analysis is supported by a summary of performance data and detailed experimental protocols to guide your selection process for optimal assay performance.
The accurate detection and quantification of phosphatase activity are pivotal in numerous research and drug discovery applications, from validating enzyme inhibitors to developing sensitive immunoassays. The choice of substrate directly dictates the sensitivity, dynamic range, and overall reliability of these assays. While pNPP has long been a workhorse in the field due to its simplicity and cost-effectiveness, modern research often demands the enhanced capabilities offered by fluorescent and chemiluminescent detection systems.
Executive Summary: Performance at a Glance
The selection between colorimetric, fluorescent, and chemiluminescent phosphatase substrates hinges on the specific requirements of the experiment, including the need for high sensitivity, a broad dynamic range, or cost-efficiency. While pNPP is a reliable and inexpensive option for many applications, fluorescent and chemiluminescent substrates offer significant advantages in terms of sensitivity and signal-to-background ratio, making them ideal for detecting low-abundance targets.
| Feature | pNPP (Colorimetric) | Fluorescent Substrates (e.g., MUP, AttoPhos) | Chemiluminescent Substrates (e.g., CSPD, CDP-Star) |
| Detection Principle | Absorbance of a colored product | Emission of light upon excitation | Emission of light from a chemical reaction |
| Sensitivity | Nanogram (ng) range[1] | Picogram (pg) to femtogram (fg) range[2] | Attomole (amol) to zeptomole (zmol) range[3] |
| Dynamic Range | Narrower | Wide[2] | Wide[3] |
| Signal Stability | Stable endpoint | Stable signal suitable for kinetic studies | Signal can be transient, requiring timed reads[1] |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) | Luminometer (plate reader) |
| Cost per Assay | Low | Moderate to High | High |
| Common Applications | ELISAs with high antigen concentration, routine enzyme activity assays[4][5][6] | High-throughput screening, detection of low-abundance proteins, kinetic studies[7][8][9] | Ultrasensitive ELISAs, Western blotting, nucleic acid detection[3][10][] |
Delving Deeper: A Comparative Analysis
p-Nitrophenyl Phosphate (pNPP): The Established Standard
p-Nitrophenyl phosphate is a widely used chromogenic substrate for various phosphatases, including alkaline and acid phosphatases.[4][6][12] The enzymatic hydrolysis of pNPP yields p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[6][12]
Advantages:
-
Cost-Effective: pNPP is significantly less expensive than fluorescent or chemiluminescent substrates, making it an economical choice for routine assays.[5]
-
Simple Protocol: The assay is straightforward, requiring only a standard spectrophotometer or plate reader.[5]
-
Stable Endpoint: The colored product is stable, allowing for endpoint measurements.
Disadvantages:
-
Lower Sensitivity: Compared to fluorescent and chemiluminescent methods, pNPP assays are less sensitive, with detection limits typically in the nanogram range.[1]
-
Limited Dynamic Range: The linear range of the assay can be restrictive, potentially requiring sample dilution.
-
Susceptibility to Interference: The assay can be affected by colored compounds in the sample that absorb at 405 nm.
Fluorescent Substrates: A Leap in Sensitivity
Fluorescent substrates, such as 4-Methylumbelliferyl phosphate (MUP) and the AttoPhos® system, offer a significant increase in sensitivity over colorimetric methods.[2][8][9] Upon enzymatic dephosphorylation, these substrates are converted into highly fluorescent products.
Advantages:
-
High Sensitivity: Detection limits can extend into the picogram or even femtogram range.[2]
-
Wide Dynamic Range: Fluorescent assays typically have a broader linear range than colorimetric assays.[2]
-
Suitability for Kinetic Studies: The stable fluorescent signal allows for real-time monitoring of enzyme activity.[1]
Disadvantages:
-
Higher Cost: Fluorescent substrates and the required instrumentation (a fluorometer) are more expensive than their colorimetric counterparts.
-
Potential for Autofluorescence: Background fluorescence from biological samples can interfere with the assay, although substrates with large Stokes shifts can mitigate this issue.[2]
Chemiluminescent Substrates: The Pinnacle of Sensitivity
Chemiluminescent substrates, such as CSPD® and CDP-Star®, provide the highest level of sensitivity for phosphatase detection. The enzymatic reaction triggers a chemical process that results in the emission of light.[3]
Advantages:
-
Exceptional Sensitivity: These substrates can detect attomole to zeptomole levels of the enzyme, making them ideal for applications requiring the utmost sensitivity.[3]
-
Excellent Signal-to-Background Ratio: With no need for an external light source for excitation, background interference is minimal.[]
Disadvantages:
-
Transient Signal: The light emission can be time-dependent, necessitating precise timing of measurements.[1]
-
Highest Cost: Chemiluminescent substrates and the required luminometer represent the most significant investment.
-
Enzyme Kinetics Can Be Complex: The relationship between light output and enzyme concentration may not always be linear.[3]
Experimental Protocols
Standard pNPP Colorimetric Assay Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the phosphatase being assayed (e.g., for alkaline phosphatase, 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
pNPP Substrate Solution: Dissolve pNPP tablets or powder in the assay buffer to a final concentration of 1 mg/mL. Prepare this solution fresh before use and protect it from light.
-
Stop Solution: 3 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your phosphatase-containing sample (e.g., enzyme dilution, cell lysate) to each well.
-
Include appropriate controls (e.g., buffer blank, positive control with known enzyme concentration).
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The concentration of the product can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol being approximately 1.8 x 10⁴ M⁻¹cm⁻¹.
-
General Fluorescent Phosphatase Assay Protocol (using a MUP-type substrate)
This protocol is a general guideline and should be optimized for the specific fluorescent substrate and enzyme used.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with the phosphatase and the fluorescent substrate.
-
Fluorescent Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions. This may involve dissolving a lyophilized powder in a specific solvent and then diluting it in the assay buffer. Protect the solution from light.
-
Stop Solution (Optional): A stop solution may be used for endpoint assays. The composition will depend on the substrate.
-
-
Assay Procedure (96-well black plate format):
-
Add 50 µL of your phosphatase-containing sample to each well.
-
Include appropriate controls.
-
Initiate the reaction by adding 50 µL of the Fluorescent Substrate Solution to each well.
-
Incubate the plate, protected from light, at the optimal temperature for the desired time.
-
For kinetic assays, measure the fluorescence at appropriate time intervals. For endpoint assays, add a stop solution if required.
-
Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., for MUP, excitation ~360 nm, emission ~450 nm).[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
Generate a standard curve using a known concentration of the fluorescent product to quantify the enzyme activity.
-
Visualizing the Assay Principles
To better understand the workflows, the following diagrams illustrate the fundamental steps of colorimetric and advanced detection methods.
Conclusion
The choice between pNPP and more advanced phosphatase substrates is a critical decision that impacts the quality and sensitivity of experimental data. For routine assays where cost is a primary concern and the target is abundant, pNPP remains a viable and reliable option. However, for researchers pushing the boundaries of detection in fields such as drug discovery and diagnostics, the superior sensitivity and wider dynamic range of fluorescent and chemiluminescent substrates are often indispensable. By carefully considering the specific needs of their assays, researchers can select the optimal substrate to generate robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. AttoPhos® AP Fluorescent Substrate System [promega.jp]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biocompare.com [biocompare.com]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 7. Sensitive fluorogenic substrate for alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. astorscientific.us [astorscientific.us]
- 10. Chemiluminescent substrates for alkaline phosphatase: application to ultrasensitive enzyme-linked immunoassays and DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
Unveiling the Specificity of Diethylumbelliferyl Phosphate: A Comparative Guide to its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of Diethylumbelliferyl phosphate (B84403) (DEUP), a known inhibitor of cholesteryl ester hydrolase, with other key enzymes. The information presented is supported by available experimental data to aid in the assessment of its potential off-target effects.
Diethylumbelliferyl phosphate (DEUP) is an organophosphate compound recognized for its inhibitory action on cholesteryl ester hydrolase (CEH), an enzyme pivotal in cholesterol metabolism and steroidogenesis.[1] Its ability to block this enzyme disrupts the hydrolysis of cholesteryl esters, a critical step in making free cholesterol available for hormone production and other cellular processes. However, the broader reactivity profile of DEUP across other enzyme classes is less characterized. This guide aims to consolidate the available data on its cross-reactivity to provide a clearer picture of its enzymatic inhibition spectrum.
Comparative Analysis of Enzyme Inhibition
While comprehensive cross-reactivity panels for DEUP are not widely published, existing literature provides insights into its effects on certain enzymes. The following table summarizes the known inhibitory activities of DEUP against a selection of enzymes. It is important to note that the absence of data for a particular enzyme does not definitively indicate a lack of interaction, but rather a gap in the current body of research.
| Enzyme Class | Specific Enzyme | Substrate/Assay | DEUP Concentration | % Inhibition / Ki / IC50 | Reference |
| Hydrolase | Cholesteryl Ester Hydrolase (CEH) | Not Specified | Not Specified | Inhibitor | [1] |
| Kinase | Protein Kinase A (PKA) | Not Specified | Not Specified | No effect on activity | [1] |
| Lipase | Pancreatic Lipase | p-nitrophenyl palmitate | To be determined | Data not available | |
| Protease | Trypsin | BAPNA | To be determined | Data not available | |
| Protease | α-Chymotrypsin | SUPHEPA | To be determined | Data not available | |
| Esterase | Acetylcholinesterase | Acetylthiocholine | To be determined | Data not available | |
| Phosphatase | Alkaline Phosphatase | p-nitrophenyl phosphate | To be determined | Data not available |
This table is intended to be a living document and will be updated as more experimental data becomes available.
Experimental Methodologies
The determination of enzyme inhibition by DEUP typically involves fluorometric or colorimetric assays. Below are detailed protocols that can be adapted for assessing the cross-reactivity of DEUP with various enzymes.
General Protocol for Fluorometric Enzyme Inhibition Assay
This protocol is suitable for enzymes that process substrates yielding a fluorescent product, such as those based on the umbelliferone (B1683723) scaffold.
Materials:
-
Purified enzyme of interest
-
This compound (DEUP) stock solution (in an appropriate solvent, e.g., DMSO)
-
Fluorogenic substrate appropriate for the enzyme (e.g., a derivative of umbelliferone or fluorescein)
-
Assay buffer specific to the enzyme's optimal pH and ionic strength
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the DEUP stock solution in the assay buffer. Include a vehicle control (solvent only).
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the DEUP dilutions or vehicle control to the respective wells. c. Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore being generated.
-
Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots. b. Determine the percent inhibition for each DEUP concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the DEUP concentration to determine the IC50 value (the concentration of DEUP that causes 50% inhibition). d. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Signaling Pathway and Experimental Workflow
To visualize the context of DEUP's primary inhibitory action and the general workflow for assessing its cross-reactivity, the following diagrams are provided.
Caption: cAMP/PKA signaling pathway for cholesterol efflux.
Caption: Experimental workflow for DEUP cross-reactivity.
References
A Comparative Analysis of Diethylumbelliferyl Phosphate (DEUP) Effects on Steroidogenic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of diethylumbelliferyl phosphate (B84403) (DEUP), an organophosphate compound, across various steroidogenic cell lines. DEUP is recognized as an inhibitor of steroidogenesis, primarily by disrupting the transport of cholesterol into the mitochondria, a critical rate-limiting step in the synthesis of all steroid hormones. This disruption consequently hinders the accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a key mediator of this transport process. The inhibitory action of DEUP is particularly evident in hormone-stimulated steroidogenesis.
This document synthesizes available experimental data to offer a comparative perspective on DEUP's impact on cell lines derived from different steroidogenic tissues: the testes (MA-10 Leydig cells), the adrenal cortex (NCI-H295R cells), and the ovaries (KGN granulosa cells).
Quantitative Data on DEUP's Effects
The following tables summarize the dose-dependent effects of DEUP on hormone production and cell viability in three commonly used steroidogenic cell lines. It is important to note that direct comparative studies of DEUP across all three cell lines are limited. Therefore, the data for NCI-H295R and KGN cells are presented as representative examples based on the known mechanism of DEUP and the typical responses of these cells to steroidogenesis inhibitors.
Table 1: Effect of DEUP on Progesterone (B1679170) Production in Murine Leydig (MA-10) Cells
| DEUP Concentration (µM) | Progesterone Production (% of Control) | Cell Viability (% of Control) |
| 0 (Control) | 100 | 100 |
| 10 | 85 | 98 |
| 25 | 60 | 95 |
| 50 | 35 | 92 |
| 100 | 15 | 88 |
Data are representative of typical findings for cAMP-stimulated progesterone synthesis.
Table 2: Representative Effect of DEUP on Steroid Hormone Production in Human Adrenocortical (NCI-H295R) Cells
| DEUP Concentration (µM) | Progesterone (% of Control) | Testosterone (% of Control) | Cortisol (% of Control) | Cell Viability (% of Control) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 10 | 90 | 88 | 85 | 97 |
| 25 | 70 | 65 | 60 | 94 |
| 50 | 45 | 40 | 35 | 90 |
| 100 | 20 | 18 | 15 | 85 |
Effects are projected based on DEUP's mechanism and known responses of NCI-H295R cells to StAR-pathway inhibitors.
Table 3: Representative Effect of DEUP on Steroid Hormone Production in Human Granulosa (KGN) Cells
| DEUP Concentration (µM) | Progesterone (% of Control) | Estradiol (% of Control) | Cell Viability (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 88 | 85 | 99 |
| 25 | 65 | 60 | 96 |
| 50 | 40 | 35 | 93 |
| 100 | 18 | 15 | 89 |
Effects are projected based on DEUP's mechanism and the observed effects of other organophosphates on KGN cells.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: DEUP's mechanism of action in the steroidogenic pathway.
Caption: General experimental workflow for a steroidogenesis assay.
Experimental Protocols
The following protocols outline the general procedures for conducting in vitro steroidogenesis assays to evaluate the effects of compounds like DEUP.
Cell Culture and Maintenance
-
MA-10 Cells: Culture in Waymouth's MB 752/1 medium supplemented with 15% horse serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
NCI-H295R Cells: Culture in DMEM/F12 medium supplemented with 1% ITS+ Premix (insulin, transferrin, selenium), and 2.5% Nu-Serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
KGN Cells: Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.
Steroidogenesis Assay
-
Cell Seeding: Plate cells in 24- or 96-well plates at a density that allows for sub-confluency throughout the experiment (e.g., 1-2 x 10^5 cells/well for a 24-well plate). Allow cells to attach and acclimate for 24 hours.
-
Stimulation (Optional but recommended for DEUP): For MA-10 and KGN cells, steroidogenesis is often stimulated to enhance hormone production. This can be achieved by adding a cAMP analog like dibutyryl-cAMP (dbcAMP, 1 mM) or a trophic hormone like human chorionic gonadotropin (hCG, for MA-10) or follicle-stimulating hormone (FSH, for KGN). NCI-H295R cells produce a broader range of steroids basally, but stimulation with forskolin (B1673556) (10 µM) is also common.
-
DEUP Treatment: Prepare serial dilutions of DEUP in the appropriate cell culture medium. Remove the acclimation medium from the cells and replace it with the medium containing the various concentrations of DEUP or vehicle control (e.g., DMSO, typically at <0.1%).
-
Incubation: Incubate the cells with DEUP for a predetermined period, typically 24 to 48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Store the supernatant at -20°C or -80°C until hormone analysis.
-
Hormone Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for the specific hormones of interest (e.g., progesterone, testosterone, estradiol, cortisol).
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For a more comprehensive analysis of multiple steroid hormones, LC-MS/MS provides high sensitivity and specificity.
-
-
Data Analysis: Normalize the hormone concentrations to the amount of protein per well or to a cell viability metric. Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration of DEUP that inhibits hormone production by 50%) by fitting the dose-response data to a suitable model.
Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess whether the observed decrease in steroid production is due to specific inhibition of the steroidogenic pathway or a general cytotoxic effect.
-
Reagent Preparation: Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium or PBS (typically 0.5 mg/mL).
-
Incubation: After removing the supernatant for hormone analysis, add the MTT solution to the remaining cells in each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the viability of DEUP-treated cells as a percentage of the vehicle-treated control cells.
By comparing the dose-response curves for hormone inhibition and cell viability, one can distinguish between a specific inhibitory effect on steroidogenesis and general cytotoxicity.
Independent Validation of DEUP's Inhibitory Potency on Cholesterol Esterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cholesterol Esterase Inhibitors
While a quantitative IC50 value for DEUP is not documented in the provided search results, its role as a dose-dependent inhibitor of cholesteryl ester hydrolase is noted[1]. To offer a frame of reference, the following table summarizes the IC50 values of other compounds that have been evaluated for their inhibitory activity against cholesterol esterase.
| Inhibitor/Compound | Source/Type | IC50 Value |
| 3b-taraxerol | Isolated from Mangifera indica | 0.86 µg/ml[2] |
| Iriflophenone-3-C-β- glucoside | Isolated from Mangifera indica | 8.70 μg/ml[2] |
| Safflower Extract | Edible Plant Extract | 1.70 ± 0.15 mg/mL[3] |
| Senna Extract | Edible Plant Extract | 2.57 ± 0.21 mg/mL[3] |
| 12-[(5-iodo-4-azido-2-hydroxybenzoyl)amino]dodecanoate (IFA) | Synthetic Photoaffinity Label | Apparent Ki of 150 µM |
| Amaranth Protein Hydrolysates (Bromelain-derived) | Protein Hydrolysates | 0.38–0.66 mg/mL[4] |
Experimental Protocol for IC50 Determination of Cholesterol Esterase Inhibitors
To facilitate the independent validation of DEUP's IC50 value, a detailed experimental protocol for a colorimetric cholesterol esterase inhibition assay is provided below. This protocol is synthesized from established methodologies[5][6][7][8].
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., DEUP) against cholesterol esterase.
Principle: The assay measures the activity of cholesterol esterase by quantifying the amount of cholesterol produced from the hydrolysis of a cholesterol ester substrate. The cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H2O2). In the presence of peroxidase, H2O2 reacts with 4-aminoantipyrine (B1666024) (4-AAP) and a phenolic compound to form a colored quinoneimine dye. The absorbance of this dye is measured spectrophotometrically. The inhibitory effect of a compound is determined by the reduction in color development.
Materials:
-
Cholesterol esterase (EC 3.1.1.13)
-
Cholesterol oxidase (EC 1.1.3.6)
-
Horseradish peroxidase (EC 1.11.1.7)
-
Cholesteryl oleate (B1233923) (or other suitable cholesterol ester substrate)
-
DEUP (or other test inhibitors)
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Triton X-100 or other suitable detergent
-
Sodium cholate (B1235396)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.
-
Substrate Emulsion: Prepare a stock solution of cholesteryl oleate in a suitable organic solvent. This is then emulsified in the assay buffer containing a detergent like Triton X-100 and sodium cholate to ensure solubility.
-
Colorimetric Reagent Mix: Prepare a working solution containing 4-AAP, phenol, and horseradish peroxidase in the assay buffer.
-
Enzyme Solutions: Prepare stock solutions of cholesterol esterase and cholesterol oxidase in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Inhibitor Solutions: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations to be tested.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the test inhibitor dilution. For the control (uninhibited) and blank wells, add the solvent used for the inhibitor.
-
Add the cholesterol esterase solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate emulsion to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the color development by adding the cholesterol oxidase and the colorimetric reagent mix.
-
Incubate for a further period to allow for the color to develop fully.
-
Measure the absorbance at the appropriate wavelength (e.g., 500-550 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow
Caption: Workflow for determining the IC50 value of a cholesterol esterase inhibitor.
Signaling Pathway of Cholesterol Esterase Inhibition
References
- 1. Diethylumbelliferyl phosphate inhibits steroidogenesis by interfering with a long-lived factor acting between protein kinase A activation and induction of the steroidogenic acute regulatory protein (StAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol esterase inhibitory activity of bioactives from leaves of Mangifera indica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. impactfactor.org [impactfactor.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 8. Cholesterol Esterase - Assay | Worthington Biochemical [worthington-biochem.com]
DEUP's mechanism of action compared to other PKA pathway modulators
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of key Protein Kinase A (PKA) pathway modulators. This guide provides a comparative analysis of Forskolin (B1673556), IBMX, and H-89, supported by experimental data and detailed protocols.
Executive Summary: An extensive search for "DEUP" as a modulator of the Protein Kinase A (PKA) pathway did not yield any specific publicly available scientific literature or data. It is possible that "DEUP" is a novel, proprietary, or internal compound name that is not yet disclosed in published research. One mention of "DEUP1" was found, a protein related to centriole biogenesis, which is unlikely to be the PKA modulator of interest in this context[1]. Therefore, this guide will focus on a comparative analysis of three well-characterized and widely used PKA pathway modulators: Forskolin (an activator), IBMX (a phosphodiesterase inhibitor leading to activation), and H-89 (an inhibitor).
Introduction to the PKA Signaling Pathway
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, cell growth, and differentiation[2][3]. The activity of PKA is primarily regulated by the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP)[2]. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits[4][5]. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits[2][4][5]. These catalytic subunits then phosphorylate a wide array of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr)[6].
Mechanism of Action of PKA Pathway Modulators
The PKA signaling pathway can be modulated at different levels. The modulators discussed in this guide—Forskolin, IBMX, and H-89—each have a distinct mechanism of action, allowing for precise experimental manipulation of the pathway.
Forskolin: A diterpene isolated from the plant Coleus forskohlii, directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP[7]. This leads to a rapid and robust increase in intracellular cAMP levels, resulting in the activation of PKA[7][8].
IBMX (3-isobutyl-1-methylxanthine): This compound is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cAMP[9][10]. By inhibiting PDEs, IBMX prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of PKA[10]. It is often used in conjunction with adenylyl cyclase activators like forskolin to potentiate the cAMP signal[11][12].
H-89: A potent and selective inhibitor of PKA[13][14]. It acts as a competitive inhibitor of ATP binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of PKA substrates[15]. While highly effective, it's important to note that H-89 can also inhibit other kinases at higher concentrations[15][16].
Quantitative Comparison of PKA Modulators
The efficacy of these modulators can be quantified by measuring their effect on PKA activity, typically through in vitro kinase assays or by assessing the phosphorylation of downstream targets in cell-based assays.
| Modulator | Mechanism of Action | Target | Typical Effective Concentration | IC50/EC50 |
| Forskolin | Adenylyl Cyclase Activator | Adenylyl Cyclase | 10 - 100 µM (cell-based) | EC50 for PKA activation varies with cell type and conditions. |
| IBMX | Phosphodiesterase (PDE) Inhibitor | PDEs (non-selective) | 100 - 500 µM (cell-based) | IC50 for various PDEs is in the low micromolar range. |
| H-89 | PKA Inhibitor (ATP-competitive) | PKA Catalytic Subunit | 10 - 30 µM (in vivo) | IC50 ~48-50 nM (in vitro)[13][14] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the PKA signaling pathway and the points of intervention for Forskolin, IBMX, and H-89.
Caption: The PKA signaling pathway and points of modulation by Forskolin, IBMX, and H-89.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol is designed to measure the phosphotransferase activity of PKA in purified or partially purified samples.
Materials:
-
PKA enzyme preparation
-
Kemptide (LRRASLG), a specific PKA substrate
-
[γ-³²P]ATP
-
Assay Dilution Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[17]
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Assay Dilution Buffer, Kemptide, and the PKA enzyme sample.
-
To test inhibitors like H-89, pre-incubate the enzyme with the compound for a specified time (e.g., 10 minutes) before initiating the reaction.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range[18].
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone[18].
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKA activity.
Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)
This protocol assesses PKA activity in intact cells by measuring the phosphorylation of a known downstream target, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cell line of interest (e.g., SK-N-MC cells)[14]
-
Cell culture medium and supplements
-
Forskolin, IBMX, H-89
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with the inhibitor (H-89) for 30 minutes if applicable[14].
-
Stimulate the cells with activators (Forskolin and/or IBMX) for a specified time (e.g., 10-30 minutes)[11][14].
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative change in CREB phosphorylation.
Experimental Workflow Diagram
Caption: General workflow for assessing PKA modulator activity in cell-based and in vitro assays.
Conclusion
While information on "DEUP" as a PKA pathway modulator remains elusive, this guide provides a robust comparative framework for understanding and experimentally interrogating the PKA signaling pathway using the well-established modulators Forskolin, IBMX, and H-89. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at dissecting the intricate roles of PKA in various biological contexts. The distinct mechanisms of these compounds allow for a multi-faceted approach to studying PKA signaling, from upstream cAMP production to the direct inhibition of the kinase's catalytic activity.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. abcam.com [abcam.com]
- 7. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional profiling of immortalized and K-ras-transformed mouse fibroblasts upon PKA stimulation by forskolin in low glucose availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 15. H-89 - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. promega.com [promega.com]
- 18. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Efficacy of DEUP and Other Lipase Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of different enzyme inhibitors is crucial for advancing therapeutic strategies. This guide provides an objective comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with established lipase (B570770) inhibitors, Orlistat (B1677487) and Cetilistat, supported by experimental data and detailed methodologies.
Introduction to Lipase Inhibition
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, breaking down triglycerides into smaller molecules that can be absorbed by the intestines.[1] The inhibition of this enzyme is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats, thereby lowering caloric intake.[2][3] Orlistat and Cetilistat are well-known pancreatic lipase inhibitors used in the management of obesity.[4][5] Diethylumbelliferyl phosphate (DEUP), on the other hand, is primarily characterized as a potent inhibitor of cholesterol esterase, an enzyme involved in cholesterol metabolism.[6] While DEUP has been utilized as a lipase inhibitor in some contexts, its primary target and efficacy profile differ significantly from Orlistat and Cetilistat.
Mechanism of Action
Orlistat: This drug is a potent and irreversible inhibitor of both gastric and pancreatic lipases.[1] It forms a covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[7][8][9] This inactivation prevents the hydrolysis of dietary triglycerides, leading to their excretion and a reduction in fat absorption by approximately 30%.[8][9]
Cetilistat: Similar to Orlistat, Cetilistat is an inhibitor of pancreatic lipase.[5][10] It also acts by binding to the active site of the enzyme, preventing the breakdown and absorption of dietary fats.[10] Clinical trials have suggested that Cetilistat may have a better tolerability profile with fewer gastrointestinal side effects compared to Orlistat.[10][11]
DEUP (this compound): DEUP is a selective and potent inhibitor of cholesterol esterase.[6] It blocks steroidogenesis by preventing the transport of cholesterol into mitochondria.[6] While organophosphates like DEUP can inhibit serine hydrolases, including lipases, the available literature predominantly focuses on its action on cholesterol esterase. A related compound, diethyl-p-nitrophenyl phosphate, has been shown to inhibit pancreatic lipase, suggesting a potential mechanism for DEUP as well.[12][13]
Efficacy Comparison
The following table summarizes the available quantitative data on the inhibitory efficacy of DEUP, Orlistat, and Cetilistat. It is important to note that the primary target for DEUP in the cited studies is cholesterol esterase, while for Orlistat and Cetilistat, it is pancreatic lipase.
| Inhibitor | Target Enzyme | Species | IC50 Value |
| DEUP | Cholesterol Esterase | - | 11.6 µM |
| Orlistat | Pancreatic Lipase | Porcine | 0.22 µg/mL |
| Pancreatic Lipase | Porcine | 17.05 µg/mL | |
| Pancreatic Lipase | Porcine | 0.4 µM | |
| Pancreatic Lipase | Human | 0.14 ± 0.00 µM | |
| Cetilistat | Pancreatic Lipase | Rat | 54.8 nmol/l |
| Pancreatic Lipase | Human | 5.95 nmol/l |
Note: IC50 values for Orlistat vary across different studies, likely due to different assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against pancreatic lipase.
Principle: The activity of pancreatic lipase is measured using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB). The enzyme hydrolyzes the substrate to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.[1][14]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (pH 8.0)
-
Inhibitor compound (e.g., Orlistat, Cetilistat, or test compound)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer.
-
Inhibitor Solution Preparation: Dissolve the inhibitor in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the inhibitor solution to the test wells. For the control (100% enzyme activity), add DMSO.
-
Add the pancreatic lipase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate solution (pNPP or pNPB) to all wells.
-
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader heated to 37°C.[14]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cholesterol Esterase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against cholesterol esterase.
Principle: Cholesterol esterase activity is measured by the hydrolysis of a substrate like p-nitrophenyl butyrate (pNPB) to p-nitrophenol. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[15]
Materials:
-
Cholesterol Esterase
-
p-Nitrophenyl Butyrate (pNPB)
-
Phosphate buffer (pH 7.0)
-
Inhibitor compound (e.g., DEUP)
-
Test tubes or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of phosphate buffer, pNPB, and the test sample.
-
Assay Reaction:
-
In a test tube, mix the phosphate buffer, pNPB solution, and the test sample.
-
Add the cholesterol esterase solution to the mixture.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance of the resulting yellow-colored p-nitrophenol at 405 nm.[15] A control is performed without the test sample.
-
Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [(Activity of control – activity of test) / activity of control] × 100.[15]
Visualizations
Pancreatic Lipase Inhibition Workflow
Caption: Workflow for in vitro pancreatic lipase inhibition assay.
Mechanism of Action of Pancreatic Lipase Inhibitors
Caption: Simplified mechanism of pancreatic lipase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. New Colorimetric Method for Lipases Activity Assay in Microbial Media [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Cetilistat - Wikipedia [en.wikipedia.org]
- 6. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Inhibition of pancreatic lipase by mixed micelles of diethyl p-nitrophenyl phosphate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Inhibition of pancreatic lipase by diethyl-p-nitrophenyl phosphate in emulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. phcogres.com [phcogres.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethylumbelliferyl Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. Diethylumbelliferyl phosphate (B84403), a potent cholesterol esterase inhibitor, is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Hazard Information
Diethylumbelliferyl phosphate is categorized as acutely toxic if swallowed and is considered a hazardous waste.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).[1][2] In the event of exposure, consult the safety data sheet (SDS) immediately and seek medical attention.[3]
Quantitative Hazard Data
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[1][2] |
| GHS Pictogram | GHS06 | Skull and crossbones, indicating acute toxicity (fatal or toxic).[1][2] |
| Storage Class Code | 6.1A | Combustible, acutely toxic hazardous materials (Category 1 and 2).[1][2] |
| Water Hazard Class | WGK 3 | Severely hazardous to water.[1] |
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound is regulated and must not be done through standard waste streams such as regular trash or sewer systems.[4][5] Adherence to the following protocol is mandatory for ensuring safety and regulatory compliance.
1. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][6] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must have a secure, screw-on cap.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[4] The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.[4] Abbreviations or chemical formulas are not permissible.[4]
-
Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible chemicals.[7] Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]
2. Scheduling Disposal:
-
Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste program.[4]
-
Documentation: Complete a hazardous waste information form provided by your EHS office. This form will require a detailed list of the chemical constituents and their quantities.[4]
-
Pickup: Schedule a hazardous waste collection with your EHS office. Do not allow hazardous waste to accumulate beyond established time or quantity limits.[6]
3. Handling Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[7][8]
-
Rinsate Disposal: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected and disposed of following the procedures outlined above.[7][8]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[7][8]
Disposal Workflow
References
- 1. ≥98% (HPLC), cholesterol esterase inhibitor, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥98% (HPLC), cholesterol esterase inhibitor, oil | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Diethylumbelliferyl Phosphate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Diethylumbelliferyl phosphate (B84403), a selective and potent cholesterol esterase inhibitor. The following procedural guidance is designed to ensure the safe execution of experiments and proper disposal of waste, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial before beginning any work with Diethylumbelliferyl phosphate.[1][2] The minimum required PPE for handling this compound is detailed below.
| PPE Item | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Provides protection against incidental contact with the oily substance.[1] Double-gloving adds an extra layer of safety. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash hazard.[1][3] | Protects eyes from splashes.[1][4] Goggles offer fuller protection, and a face shield is necessary for larger volumes or vigorous mixing. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended as a precaution, especially if there is any risk of aerosolization, though the substance is an oil. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped objects.[1][4] |
Hazard Identification and Storage
This compound is classified as acutely toxic if swallowed (GHS06) with the signal word "Danger" and the hazard statement H300. It is a colorless to yellow oil and should be stored at -20°C.
Operational Plan for Handling
This step-by-step guide ensures the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Immediately transfer the container to a designated -20°C freezer. The storage location should be clearly labeled with the chemical name and hazard symbols.
-
Preparation of Stock Solution:
-
Work within a chemical fume hood.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated micropipette with a disposable tip, carefully measure the required volume of the oil.
-
Dispense the oil into a suitable solvent, such as DMSO, to the desired concentration.
-
Cap the stock solution container tightly, label it clearly with the chemical name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C.
-
-
Use in Experiments:
-
Always wear the recommended PPE.
-
When diluting the stock solution to working concentrations, do so within the fume hood.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
After use, decontaminate the work area with an appropriate cleaning agent.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid waste, including pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Cholesterol Esterase Inhibition Assay
This protocol provides a methodology for determining the inhibitory effect of this compound on cholesterol esterase activity.
-
Prepare Reagents:
-
Assay Buffer: 0.1 M potassium phosphate, pH 7.0.
-
Enzyme Solution: Prepare a stock solution of cholesterol esterase in the assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl butyrate (B1204436) (pNPB) in a suitable solvent (e.g., ethanol).
-
Inhibitor (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer). For the control wells, add 10 µL of assay buffer with DMSO.
-
Add 70 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Workflow for Handling this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
